1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(phenoxymethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10(6-7-10)8-12-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKMPGJDMQCJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437985-09-6 | |
| Record name | 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Conformationally Restricted Scaffolds in Drug Discovery: A Technical Guide to 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS 437985-09-6)
Executive Summary
In modern medicinal chemistry, the transition from flexible, linear alkyl chains to conformationally restricted ring systems is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS 437985-09-6) represents a highly specialized, rigidified building block. By embedding a cyclopropylamine core within a classical phenoxyethylamine pharmacophore, this molecule serves as a critical intermediate for synthesizing target-specific, metabolically stable therapeutics.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of this scaffold, alongside field-proven, self-validating protocols for its incorporation into complex molecular architectures.
Physicochemical Profiling & Structural Rationale
The utility of CAS 437985-09-6 stems from its unique structural topology. The classical phenoxyethylamine motif is ubiquitous in CNS-active agents, adrenergic ligands, and monoamine oxidase (MAO) inhibitors. However, its high degree of rotational freedom often leads to promiscuous receptor binding and rapid metabolic degradation [1].
By installing a cyclopropane ring at the
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride |
| CAS Number | 437985-09-6 |
| Molecular Formula | C₁₀H₁₃NO • HCl (C₁₀H₁₄ClNO) |
| Molecular Weight | 199.68 g/mol (Salt) / 163.22 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Pharmacophore Class | Rigidified aryloxyalkylamine / |
| Key Structural Feature |
The Causality of Conformational Restriction
The incorporation of the cyclopropyl ring achieves two critical objectives in rational drug design:
-
Entropic Optimization: The cyclopropane ring locks the dihedral angles of the phenoxymethyl side chain. When this rigidified conformation aligns with the bioactive conformation required by the target receptor, the entropic penalty of binding is drastically reduced, leading to exponential increases in binding affinity [2].
-
Metabolic Shielding: Standard phenoxyethylamines are highly susceptible to oxidative deamination by MAO and
-hydroxylation by Cytochrome P450 (CYP450) enzymes. Both pathways require the abstraction of an -proton. In CAS 437985-09-6, the -carbon is a quaternary center (bonded to the amine, the phenoxymethyl group, and the two cyclopropane carbons). The complete absence of an -proton effectively abolishes these primary metabolic clearance pathways, significantly prolonging the biological half-life of the resulting drug candidate [3].
Figure 1: Comparative metabolic pathways demonstrating the stability of the cyclopropyl-locked scaffold.
Experimental Workflows & Methodologies
Because the amine in CAS 437985-09-6 is sterically hindered by the adjacent cyclopropane ring and the phenoxymethyl group, standard coupling conditions often result in low yields. The following protocols are engineered to overcome this steric bulk, utilizing highly reactive coupling reagents and self-validating monitoring steps.
Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)
This protocol describes the conjugation of CAS 437985-09-6 with a generic carboxylic acid to form a rigidified amide.
Causality of Reagent Selection: HATU is selected over standard EDC/HOBt because its highly reactive 7-azabenzotriazole leaving group is specifically suited for driving the acylation of sterically hindered
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.
-
Activation: Add HATU (1.2 equiv, 0.6 mmol) to the solution, followed immediately by DIPEA (3.0 equiv, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Validation: A slight color change (usually to pale yellow) indicates active ester formation.
-
Amine Addition: Add 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (1.1 equiv, 0.55 mmol) in one portion.
-
Reaction & Monitoring: Stir the reaction at room temperature for 12–18 hours.
-
Self-Validating Step: Monitor the reaction via LC-MS. Look for the disappearance of the free base mass (
164 ) and the appearance of the target amide mass. If starting material persists after 12 hours, elevate the temperature to 40°C.
-
-
Quenching & Extraction: Dilute the reaction with Ethyl Acetate (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Separate the layers and wash the organic phase sequentially with 1M HCl (10 mL), water (3 × 10 mL, to remove DMF), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Reductive Amination with Aldehydes
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that will not reduce the starting aldehyde, allowing the sterically demanding imine/iminium intermediate to form before reduction occurs.
Step-by-Step Methodology:
-
Imine Formation: Suspend CAS 437985-09-6 (1.0 equiv, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add DIPEA (1.1 equiv, 0.55 mmol) to liberate the free base. Stir for 10 minutes.
-
Aldehyde Addition: Add the target aldehyde (1.0 equiv, 0.5 mmol) followed by glacial acetic acid (1.5 equiv, 0.75 mmol). Note: Acetic acid is critical here; it catalyzes the formation of the iminium ion, which is otherwise sluggish due to the
-quaternary center. -
Reduction: Stir for 2 hours at room temperature, then add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise.
-
Validation: Stir for 16 hours. Confirm completion via TLC (ninhydrin stain to check for the disappearance of the primary amine).
-
Workup: Quench with 1N NaOH (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 × 10 mL), dry over MgSO₄, and concentrate for subsequent purification.
Handling, Storage, and Safety Parameters
To maintain the scientific integrity of the compound and ensure reproducible experimental results, strict adherence to handling protocols is required.
-
Hygroscopicity: As a hydrochloride salt, CAS 437985-09-6 exhibits mild hygroscopicity. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
-
Solubility Profile: Highly soluble in polar aprotic solvents (DMF, DMSO) and protic solvents (Methanol, Water). For anhydrous reactions, the salt should be co-evaporated with dry toluene prior to use to remove trace moisture.
-
Safety: Handle within a certified fume hood. The compound is a skin and eye irritant. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory.
References
1. - BenchChem Technical Resources. 2. Talele, T. T. (2020). . MedChemComm, 11(3), 335-348. 3. - BenchChem Application Case Studies.
The Phenoxymethyl Cyclopropylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Potential of the Cyclopropylamine Core
The cyclopropylamine moiety is a cornerstone in medicinal chemistry, celebrated for its unique conformational rigidity and electronic properties that often impart favorable pharmacological characteristics to drug candidates.[1][2] Its inherent ring strain contributes to a higher reactivity profile, making it a valuable component for mechanism-based enzyme inhibition.[1] This guide delves into the specifics of the phenoxymethyl cyclopropylamine scaffold, a promising, albeit less explored, variation of the well-established trans-2-phenylcyclopropylamine (2-PCPA, tranylcypromine) framework.[3][4] While direct literature on the phenoxymethyl derivative is sparse, the extensive knowledge surrounding its 2-PCPA parent provides a robust foundation for understanding its synthesis, biological targets, and structure-activity relationships (SAR).
The 2-PCPA scaffold is a privileged structure, most notably recognized for its role in the development of inhibitors for two key enzyme families: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).[5][6] These enzymes are critical regulators of neurotransmitter levels and epigenetic modifications, respectively, and their dysregulation is implicated in a range of disorders from depression to cancer.[5][6] This guide will first establish the foundational chemistry and pharmacology of the 2-PCPA core and then extrapolate these principles to the targeted phenoxymethyl cyclopropylamine scaffold, offering insights into its potential as a next-generation therapeutic agent.
Synthetic Strategies: Accessing the Phenoxymethyl Cyclopropylamine Core
The synthesis of phenoxymethyl cyclopropylamine derivatives can be logically approached by adapting established methods for 2-substituted cyclopropylamines. The primary challenge lies in the stereoselective construction of the cyclopropane ring and the subsequent introduction of the phenoxymethyl and amino functionalities.
General Synthetic Workflow
A plausible and versatile synthetic route would likely involve the initial formation of a cyclopropane ring bearing suitable functional groups for elaboration into the final phenoxymethyl cyclopropylamine structure.
Caption: A generalized synthetic workflow for accessing the phenoxymethyl cyclopropylamine scaffold.
Detailed Experimental Protocol: A Representative Synthesis of a trans-2-Arylcyclopropylamine Intermediate
The following protocol is adapted from established literature for the synthesis of 2-phenylcyclopropylamine and serves as a foundational method that can be modified to produce phenoxymethyl analogs by starting with an appropriately substituted styrene derivative.[7]
Step 1: Synthesis of cis,trans-Ethyl 2-Phenylcyclopropanecarboxylate
-
To a flask containing freshly distilled styrene (1.0 eq), heat to 125 °C under a nitrogen atmosphere.
-
A mixture of styrene (2.0 eq) and ethyl diazoacetate (2.0 eq) is cooled to 0 °C and added dropwise to the heated styrene, maintaining the reaction temperature between 125-140 °C.
-
After the addition is complete, the reaction mixture is maintained at 125 °C for an additional 4 hours.
-
The crude product, a mixture of cis and trans isomers, is purified by vacuum distillation.
Step 2: Isomerization to trans-Ethyl 2-Phenylcyclopropanecarboxylate
-
The cis,trans-ester mixture is refluxed with sodium ethoxide (prepared in situ from sodium metal and anhydrous ethanol).[7]
-
The reaction is monitored by gas chromatography until the desired trans-to-cis ratio (typically >95:5) is achieved.
-
The reaction is quenched, and the trans-ester is isolated and purified.
Step 3: Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid
-
The enriched trans-ester is hydrolyzed by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water.[7]
-
After completion, the reaction mixture is concentrated, and the resulting solid is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The trans-2-phenylcyclopropanecarboxylic acid is collected by filtration and dried.
Step 4: Curtius Rearrangement to trans-2-Phenylcyclopropylamine
-
The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride.
-
The acyl chloride is then reacted with sodium azide in toluene to form the acyl azide.[8]
-
The acyl azide undergoes thermal rearrangement (Curtius rearrangement) in refluxing toluene to form the isocyanate, which is then hydrolyzed with acid to yield the final trans-2-phenylcyclopropylamine.[8]
To synthesize a phenoxymethyl cyclopropylamine, one would start with a styrene derivative bearing a protected hydroxymethyl group, which can be deprotected and converted to the phenoxymethyl ether at a suitable stage in the synthesis.
Therapeutic Targets and Mechanism of Action
The primary allure of the cyclopropylamine scaffold lies in its ability to act as a mechanism-based inactivator of flavin-dependent amine oxidases, most notably LSD1 and the MAOs.[5][6]
Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a key epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[5] Its overexpression is implicated in various cancers, making it a prime therapeutic target.[3][9]
Mechanism of Inhibition: The cyclopropylamine moiety of inhibitors like 2-PCPA is oxidized by the FAD cofactor of LSD1. This oxidation generates a reactive cyclopropyliminium species that subsequently forms a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[4][10]
Caption: Mechanism of LSD1 inactivation by a cyclopropylamine-based inhibitor.
Monoamine Oxidases (MAO-A and MAO-B)
MAOs are crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of drugs like tranylcypromine.[6] The mechanism of MAO inhibition by cyclopropylamines is analogous to that of LSD1, involving the formation of a covalent FAD adduct.[11][12]
Structure-Activity Relationship (SAR) and the Role of the Phenoxymethyl Group
The biological activity and selectivity of 2-PCPA derivatives are highly dependent on the nature and position of substituents on the phenyl ring and modifications to the amino group.[3]
| Compound/Scaffold | Target(s) | Key SAR Insights | Reference(s) |
| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1, MAO-A, MAO-B | The foundational scaffold; potent but non-selective. | [5][6] |
| Substituted 2-PCPA Derivatives | LSD1, MAOs | Substitutions on the phenyl ring can enhance potency and selectivity for LSD1 over MAOs. | [5] |
| cis-2-Alkoxycyclopropylamines | MAO-B | The cis stereochemistry and an alkoxy substituent can confer high selectivity for MAO-B over MAO-A and LSD1.[6] | [6] |
| Styrenylcyclopropylamines | LSD1 | Replacement of the phenyl ring with a styrenyl group can lead to highly potent and selective LSD1 inhibitors.[10] | [10] |
The introduction of a phenoxymethyl group to the cyclopropylamine core is anticipated to significantly influence its pharmacological profile. The phenoxy moiety can engage in additional interactions within the active site of the target enzyme, potentially enhancing binding affinity and selectivity. Furthermore, the ether linkage provides a degree of conformational flexibility that can be optimized to achieve a better fit within the binding pocket. Based on the SAR of related compounds, it is plausible that a phenoxymethyl substituent could be tailored to improve selectivity for LSD1 over the MAOs, a desirable feature for anticancer agents to minimize neurological side effects.[9]
Future Perspectives and Applications
The phenoxymethyl cyclopropylamine scaffold represents a promising area for further exploration in medicinal chemistry. Key future directions include:
-
Systematic SAR Studies: A focused library of phenoxymethyl cyclopropylamine derivatives with varying substitution patterns on the phenoxy ring should be synthesized and evaluated to fully elucidate the SAR for LSD1 and MAO inhibition.
-
Stereochemical Investigations: The relative and absolute stereochemistry of the cyclopropane ring and any stereocenters in the phenoxymethyl group will likely have a profound impact on biological activity. The synthesis and evaluation of individual stereoisomers are crucial next steps.
-
Exploration of Novel Targets: While LSD1 and MAOs are the most prominent targets for cyclopropylamines, the unique properties of the phenoxymethyl scaffold may lead to activity against other enzymes or receptors.
Conclusion
The phenoxymethyl cyclopropylamine scaffold, while not yet extensively documented, stands on the shoulders of the well-established and therapeutically significant trans-2-phenylcyclopropylamine core. By leveraging the vast body of knowledge on 2-PCPA and related analogs, medicinal chemists can rationally design and synthesize novel phenoxymethyl derivatives with the potential for enhanced potency, selectivity, and improved pharmacokinetic properties. The insights provided in this guide aim to serve as a catalyst for further research into this promising chemical space, with the ultimate goal of developing next-generation therapeutics for a range of human diseases.
References
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Zheng, Y. C., et al. (2016). TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy. Epigenomics, 8(5), 651-666. [Link]
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Zheng, Y. C., et al. (2016). TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy. ResearchGate. [Link]
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Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]
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Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1960. [Link]
- US20140323727A1 - Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates.
- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
Mould, D. P., et al. (2015). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 912-916. [Link]
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Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(2), 341-346. [Link]
- US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors.
-
Silverman, R. B., & Hiebert, C. K. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. [Link]
-
Edmondson, D. E. (2010). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
- US3711549A - Process for manufacturing cyclopropylamine.
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Cyclopropylamine. Ataman Kimya. [Link]
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de Meijere, A., & Kozhushkov, S. I. (2018). Advances in the Synthesis of Cyclopropylamines. ResearchGate. [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. [Link]
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Liu, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]
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Zhao, X. Q., & Zhang, Y. (1994). Synthesis of cyclopropylamine with Phase Transfer Catalysis. ResearchGate. [Link]
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Gribova, O. V., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(20), 4808. [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]
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Gribova, O. V., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
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Li, J., et al. (2023). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]
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1-(Phenoxymethyl)cyclopropan-1-amine: Physicochemical Profiling and Synthetic Methodologies for Drug Discovery
Executive Summary In modern medicinal chemistry, 1-substituted cyclopropylamines have emerged as highly privileged pharmacophores, serving as conformationally restricted and metabolically stable alternatives to standard aliphatic amines. Among these, 1-(phenoxymethyl)cyclopropan-1-amine represents a highly versatile building block. By combining a basic primary amine with a lipophilic, aromatic ether moiety, it offers unique topological vectors for target engagement. This technical guide provides an in-depth breakdown of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol.
Physicochemical Profiling & Molecular Identity
Understanding the exact mass and topological properties of a building block is critical for predicting its behavior in downstream lead optimization. The molecular architecture of 1-(phenoxymethyl)cyclopropan-1-amine consists of a cyclopropane ring substituted at the C1 position with both a primary amine (-NH2) and a phenoxymethyl group (-CH2-O-C6H5).
Table 1: Quantitative Physicochemical Data
| Property | Value | Computational / Structural Notes |
| IUPAC Name | 1-(phenoxymethyl)cyclopropan-1-amine | Standardized nomenclature |
| Molecular Formula | C10H13NO | Confirmed via elemental analysis |
| Molecular Weight | 163.22 g/mol | Ideal low-MW fragment for lead design |
| Monoisotopic Mass | 163.0997 Da | Target mass for HRMS validation |
| Hydrogen Bond Donors | 1 | Primary amine (-NH2) |
| Hydrogen Bond Acceptors | 2 | Amine nitrogen (-N) and Ether oxygen (-O-) |
| Rotatable Bonds | 3 | C-O, O-C, and C-C bonds |
| Topological Polar Surface Area | 35.2 Ų | Highly membrane-permeable profile |
Structural Biology & Medicinal Chemistry Rationale
The strategic incorporation of the 1-(phenoxymethyl)cyclopropan-1-amine motif into lead compounds is driven by specific structure-activity relationship (SAR) advantages[1].
Diagram 1: Pharmacophore feature mapping and medicinal chemistry rationale.
-
Conformational Rigidity : The cyclopropane ring restricts the rotational degrees of freedom of the primary amine, locking it into a predictable vector for salt-bridge formation with target proteins (e.g., aspartate or glutamate residues in binding pockets)[1].
-
Metabolic Stability : Unlike linear alkylamines, the quaternary C1 carbon of the cyclopropane ring lacks α-protons. This structural feature effectively shields the molecule from rapid oxidative deamination by Monoamine Oxidases (MAOs) or Cytochrome P450 enzymes[2].
-
Lipophilic Anchoring : The phenoxymethyl group provides a flexible yet hydrophobic anchor capable of occupying adjacent lipophilic sub-pockets, while the ether oxygen can act as a weak hydrogen-bond acceptor.
Synthetic Methodology: The Kulinkovich-Szymoniak Approach
The most efficient, atom-economical route to primary 1-substituted cyclopropylamines is the 3[3]. This method directly converts nitriles into cyclopropylamines using a Grignard reagent and a titanium(IV) catalyst, followed by Lewis acid activation[4].
Step-by-Step Self-Validating Protocol
As a Senior Application Scientist, I mandate that protocols must not simply list steps, but incorporate In-Process Controls (IPCs) to create a self-validating system.
Reagents Required:
-
2-Phenoxyacetonitrile (Starting Material)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O)
-
Boron trifluoride etherate (BF3·OEt2)
Procedure:
-
Preparation & Inert Atmosphere : Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Moisture strictly poisons the titanium catalyst.
-
Reagent Loading : Charge the flask with 2-phenoxyacetonitrile (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL). Add Ti(OiPr)4 (11.0 mmol, 1.1 equiv).
-
Critical Temperature Control : Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
-
Causality: Strict temperature control is vital. Adding the Grignard reagent at higher temperatures causes the premature decomposition of the highly unstable diethyltitanium intermediate before it can undergo β-hydride elimination to form the active titanacyclopropane[4].
-
-
Grignard Addition : Add EtMgBr (30.0 mmol, 3.0 equiv) dropwise over 30 minutes via a syringe pump.
-
Self-Validating IPC: The solution will transition from pale yellow to a deep red/brown. This visual cue validates the successful formation of the low-valent titanacyclopropane complex[3].
-
-
Insertion Phase : Remove the cooling bath and allow the reaction to warm to room temperature (20 °C) over 1 hour.
-
Self-Validating IPC: At-line FTIR analysis of an aliquot must show the complete disappearance of the sharp nitrile stretching band at ~2250 cm⁻¹, confirming full insertion into the azatitanacyclopentene[5].
-
-
Lewis Acid Activation : Cool the mixture to 0 °C and add BF3·OEt2 (20.0 mmol, 2.0 equiv) dropwise. Stir for 1 hour at room temperature.
-
Causality: The Lewis acid coordinates to the nitrogen atom, weakening the Ti-N bond and providing the thermodynamic driving force required to facilitate ring contraction to the cyclopropylamine[5].
-
-
Quench & Workup : Carefully quench the reaction with 10% aqueous NaOH (30 mL) to precipitate titanium salts as a white, filterable solid (TiO2). Filter through a Celite pad, extract the aqueous layer with EtOAc (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification : Purify the crude oil via silica gel flash chromatography (DCM/MeOH/NH4OH 90:9:1) to yield the pure 1-(phenoxymethyl)cyclopropan-1-amine.
Mechanistic Pathway
Diagram 2: Mechanistic workflow of the Kulinkovich-Szymoniak reaction.
Analytical Validation System
To ensure absolute scientific integrity, the synthesized batch must be validated against the following theoretical spectral parameters before being utilized in biological assays:
-
1H NMR (400 MHz, CDCl3) : The defining signature of the 1-substituted cyclopropylamine is the AA'BB' multiplet of the cyclopropane ring protons, typically appearing highly shielded between δ 0.60–0.85 ppm (4H) . The phenoxymethyl protons (-CH2-O-) will appear as a sharp singlet near δ 3.85 ppm (2H) .
-
13C NMR (100 MHz, CDCl3) : The quaternary C1 carbon of the cyclopropane ring is diagnostic, resonating at approximately δ 35.2 ppm . The equivalent methylene carbons (C2, C3) of the ring will appear upfield at δ 14.5 ppm .
-
High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated for C10H14NO+ [M+H]+: 164.1075 ; Found: 164.107X.
References
-
Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes . Organic Letters - ACS Publications. 1
-
Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes (Extended) . American Chemical Society. 2
-
Kulinkovich-Szymoniak Reaction . Organic Chemistry Portal. 3
-
Kulinkovich reaction . Wikipedia. 4
-
Facile Syntheses of Aminocyclopropanes . Organic Syntheses. 5
Sources
Architecting the Next Generation of Fragments: Novel Primary Amine Building Blocks in FBDD
Executive Summary: The 3D Imperative
Fragment-Based Drug Design (FBDD) has matured from a niche methodology to a primary engine of pharmaceutical discovery. However, the "low-hanging fruit" of flat, aromatic fragments has largely been harvested. The current frontier lies in the "Escape from Flatland" —a strategic shift toward sp3-rich, three-dimensional building blocks that offer superior physicochemical properties (solubility, metabolic stability) and access to unexplored chemical space.
This guide details the strategic implementation of novel primary amine building blocks—specifically bioisosteres like bicyclo[1.1.1]pentan-1-amines (BCP-amines) and chiral spirocycles—that serve as high-value vectors for fragment growth.
Structural Design: Beyond the Aniline
The historical reliance on anilines in FBDD was driven by synthetic ease (reductive amination, Buchwald-Hartwig). However, flat aromatic rings often suffer from poor solubility and "molecular obesity" as fragments grow.
The Bioisostere Revolution
The modern medicinal chemist must pivot toward scaffolds that maintain the vector geometry of anilines while dramatically increasing the fraction of sp3 carbons (
Table 1: Comparative Metrics of Amine Building Blocks
| Feature | Traditional Aniline | Bicyclo[1.1.1]pentan-1-amine | 3-Amino-oxetane | Spirocyclic Amine |
| Geometry | Planar (2D) | Linear Spacer (3D) | Compact Polar (3D) | Rigid/Orthogonal (3D) |
| 0.0 | 1.0 | 1.0 | High (>0.[1]8) | |
| Solubility | Low to Moderate | High | Very High | Moderate |
| Metabolic Liability | Quinone imine formation | Low (Bridgehead stability) | Low | Low |
| Vector | Straight-line exit | Angular exit | Defined 3D vector |
Visualizing the Design Logic
The following diagram illustrates the decision matrix for selecting amine building blocks based on the desired trajectory of fragment growth.
Figure 1: Decision matrix for amine building block selection in fragment evolution.
Synthetic Accessibility: The "Make" Phase
Novel amines are useless if they cannot be coupled efficiently. Two advanced methodologies have democratized access to these complex amines: Photoredox Catalysis and Biocatalysis .
Method A: Photoredox Decarboxylative Amination
This method allows for the direct conversion of abundant carboxylic acids (including amino acids and biomass) into primary amines, bypassing the need for pre-functionalized halides.
-
Mechanism: Carboxylic acids are activated as redox-active esters (RAEs), which undergo single-electron transfer (SET) to generate an alkyl radical. This radical is intercepted by a metal catalyst (Cu or Ni) to form the C-N bond.
-
Utility: Ideal for late-stage functionalization of fragments with complex alkyl chains.
Method B: Biocatalytic Transamination
For chiral spirocyclic amines, chemical synthesis often requires tedious chiral resolution. Engineered Transaminases (ATAs) offer a superior route.
-
Mechanism: ATAs transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone acceptor with exquisite stereocontrol (>99% ee).
-
Utility: Essential for generating enantiopure spirocyclic libraries where 3D chirality drives potency.
Experimental Protocol: Coupling Sensitive BCP-Amines
Context: Bicyclo[1.1.1]pentan-1-amine salts are non-volatile but can be tricky to handle due to their unique pKa and potential for sublimation as free bases. This protocol ensures robust amide coupling to a carboxylic acid fragment core.
Objective: Parallel synthesis coupling of Core Acid (R-COOH) with BCP-Amine.HCl.
Reagents & Equipment
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Why: Superior reactivity for sterically hindered amines compared to EDC/HOBt.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
-
Building Block: Bicyclo[1.1.1]pentan-1-amine hydrochloride (Enamine/PharmaBlock).
Step-by-Step Workflow
-
Activation (The Critical Step):
-
Dissolve the Core Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.1 equiv) and DIPEA (1.0 equiv only).
-
Stir for 5 minutes.
-
Expert Insight: Pre-activation prevents the amine from competing with the uronium salt formation, reducing racemization risk if the core is chiral.
-
-
Amine Addition:
-
In a separate vial, suspend the BCP-Amine.HCl (1.2 equiv) in DMF.
-
Add DIPEA (2.5 equiv). Note: You need enough base to neutralize the HCl salt AND maintain basic pH for the coupling.
-
Transfer the amine solution to the activated acid mixture.
-
-
Reaction & Monitoring:
-
Stir at Room Temperature (RT) for 2–4 hours.
-
QC Check: Monitor by LC-MS. Look for the [M+H]+ peak. BCP groups are lipophilic; expect a retention time shift compared to the parent acid.
-
-
Workup (Salt Removal):
-
Dilute with Ethyl Acetate.
-
Wash sequentially with:
-
10% Citric Acid (removes unreacted amine and DIPEA).
-
Sat. NaHCO3 (removes unreacted acid and HATU byproducts).
-
Brine.
-
-
Dry over MgSO4 and concentrate.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic BCP bridgehead proton signal (typically a singlet around
2.0–2.5 ppm, distinct from aromatic signals).
-
Strategic Application in FBDD
The "Escape from Flatland" is not just theoretical; it correlates with clinical success.
Case Study Logic: The Solubility Rescue
In a typical FBDD campaign targeting a kinase, a biaryl fragment hit might exhibit high potency (LE > 0.3) but poor solubility (< 10 µM).
-
The Fix: Replace the distal phenyl ring with a Bicyclo[1.1.1]pentane moiety.[2]
-
Result: The BCP acts as a "spacer" that mimics the phenyl ring's dimensions (distance of ~1.85 Å vs 2.8 Å for phenyl) but eliminates the
-system.[2] This disrupts crystal packing energy, significantly boosting aqueous solubility without altering the vector of the attached primary amine [1, 3].
Workflow Visualization
The following diagram maps the integration of these protocols into the FBDD cycle.
Figure 2: Integration of novel amine building blocks into the Fragment-Based Drug Design cycle.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link
-
Mykhailiuk, P. K. (2019).[3][4] Bicyclo[1.1.1]pentanes: Emerging Bioisosteres for Phenyl Group.[2] Organic & Biomolecular Chemistry. Link
-
Stepan, A. F., et al. (2012).[3][4] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
-
Zuo, Z., et al. (2014). Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science, 345(6195), 437-440. Link
-
Enamine Ltd. (2023). sp3-Rich Building Blocks for Drug Discovery. Enamine Catalog. Link
-
Slabber, C. A., et al. (2024). Biocatalytic Synthesis of Chiral Amines using Transaminases. Nature Catalysis. Link
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- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopropane-Based Bioisosteres in Pharmaceutical Research: A Technical Guide
Executive Summary
This guide addresses the strategic deployment of cyclopropane moieties in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10] Far from being a simple structural spacer, the cyclopropane ring represents a "privileged scaffold" capable of modulating physicochemical properties (
The "Cyclopropyl Effect": Physicochemical Foundations[11]
The utility of cyclopropane arises from its unique bonding character.[4][6][7] Unlike unstrained cycloalkanes, cyclopropane possesses significant ring strain (~27.5 kcal/mol) and "banana bonds" (bent bonds) derived from
Electronic and Steric Modulation
-
-Aromaticity: The orbital overlap in the ring plane allows cyclopropane to act as a mild electron donor (pseudo-
system), capable of stabilizing adjacent carbocations. -
Acidity & H-Bonding: The increased
-character (approx.[4][6] ) of the exocyclic C-H bonds renders them more acidic and stronger (Bond Dissociation Energy ~106 kcal/mol) than typical alkyl C-H bonds (~98 kcal/mol).[4] -
Basicity Modulation: When attached to an amine, the electron-withdrawing nature of the cyclopropyl group (inductive effect) lowers the
of the nitrogen by 1–2 units compared to an isopropyl group. This is a critical tactic for reducing hERG channel inhibition and improving membrane permeability.[4][6]
Quantitative Comparison: Alkyl vs. Cycloalkyl
Replacing an isopropyl or gem-dimethyl group with a cyclopropane results in predictable physicochemical shifts.[4][6]
| Property | Isopropyl Group ( | Cyclopropyl Group ( | Impact on Drug Design |
| Hybridization | Pseudo- | Alters vector alignment of substituents.[4] | |
| Lipophilicity ( | 1.53 | 1.14 | Lowers LogP, improving solubility.[4] |
| Molar Volume | Higher | Lower | Reduces steric bulk while maintaining hydrophobic contact.[4][6] |
| Metabolic Liability | High (Tertiary C-H abstraction) | Low (Stronger C-H bonds) | Blocks CYP450 oxidative dealkylation.[4][6] |
| Amine | ~10.5 (e.g., isopropylamine) | ~8.5–9.0 (e.g., cyclopropylamine) | Reduces lysosomal trapping; improves bioavailability.[4] |
Bioisosteric Applications & Conformational Control[1]
The "Phenyl-Isostere" Paradigm
While typically considered an alkyl isostere, 1,2-disubstituted cyclopropanes can mimic the vector orientation of ortho- or meta-substituted phenyl rings.
-
Advantage: The cyclopropane ring eliminates the "flatness" of the phenyl ring (increasing
fraction), which correlates with higher clinical success rates by improving solubility and reducing promiscuous binding. -
Application: Used in the design of next-generation kinase inhibitors to replace solvent-exposed phenyl groups.[4][6]
Metabolic Blocking Strategy
The high bond dissociation energy of cyclopropyl C-H bonds makes them resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 enzymes.[4]
-
Case Study (Pitavastatin): The cyclopropyl group replaces the isopropyl group found in other statins.[4] This modification diverts metabolism away from CYP3A4, reducing drug-drug interactions.[4][7]
Visualization: Bioisosteric & Metabolic Logic[6]
Figure 1: Mechanistic logic for replacing isopropyl groups with cyclopropyl moieties to enhance metabolic stability and physicochemical profile.[4]
Synthetic Methodologies
Installing a cyclopropane ring requires overcoming the inherent ring strain.[4][6] The choice of method depends on the substrate's sensitivity and the desired substitution pattern.
The Simmons-Smith Reaction (Furukawa Modification)
This is the gold standard for late-stage functionalization of alkenes.[4] It utilizes a zinc-carbenoid species generated from diethylzinc (
-
Mechanism: Concerted syn-addition.[4][6] Stereochemistry of the alkene is retained.[4][6][10]
-
Directing Groups: Hydroxyl or ether groups proximal to the alkene can accelerate the reaction and direct stereochemistry via Zinc coordination.[4]
Transition Metal-Catalyzed Diazo Coupling
Utilizes diazo compounds (e.g., ethyl diazoacetate) and a metal catalyst (Rh, Cu, Co).
-
Utility: Best for synthesizing cyclopropyl esters or ketones (building blocks).[4][6]
-
Enantioselectivity: Chiral ligands (e.g., bis-oxazolines) allow for highly enantioselective synthesis.[4]
Synthetic Decision Tree
Figure 2: Decision matrix for selecting the appropriate cyclopropanation methodology based on substrate electronic properties.[4]
Experimental Protocols
Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation
Objective: Conversion of an allylic alcohol to a cyclopropyl alcohol.[4][6] This protocol avoids the handling of pyrophoric Zn-Cu couple by using diethylzinc (handle with extreme caution).[4][6]
Materials:
-
Substrate: Allylic alcohol (1.0 equiv)[4]
-
Reagent: Diethylzinc (
, 1.0 M in hexanes, 2.5 equiv) -
Reagent: Diiodomethane (
, 5.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)[4]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvent & Substrate: Add anhydrous DCM (0.2 M concentration relative to substrate) and the allylic alcohol.[4][6] Cool the solution to 0°C using an ice bath.
-
Reagent Addition (Et2Zn): CRITICAL SAFETY STEP. Add
solution dropwise via syringe over 15 minutes.[4][6] The reaction is exothermic; maintain temperature < 5°C. Stir for 10 minutes. -
Reagent Addition (CH2I2): Add diiodomethane dropwise via syringe. A white precipitate (ZnI2) may form.[4][6]
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 6–12 hours. Monitor conversion via TLC or LC-MS.[4][6]
-
Quenching: Cool back to 0°C. CAREFULLY quench by dropwise addition of saturated aqueous
. Note: Gas evolution (ethane) will occur.[4] -
Workup: Dilute with diethyl ether. Separate layers. Wash the organic layer with 10%
(to remove iodine), then brine.[4] Dry over , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).[4][6]
Protocol B: Microsomal Metabolic Stability Assay
Objective: Verify the metabolic stability of the cyclopropyl analog vs. the isopropyl parent.[4]
Procedure:
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[4][6]
-
Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[4]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.[4][6]
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ) and intrinsic clearance ( ).[4]
Safety & Toxicity Considerations (The "Watch List")
While generally safe, specific cyclopropane motifs carry risks:
-
Cyclopropylamines: Can undergo single-electron oxidation by CYP450 to form radical cations, leading to ring opening and covalent binding to proteins (mechanism of hepatotoxicity for Trovafloxacin ).[4][6] Mitigation: Block the metabolic "soft spot" on the amine or adjacent carbons.[4][6]
-
Acyl-Glucuronidation: Cyclopropyl carboxylic acids can form reactive acyl-glucuronides.[4][6] Mitigation: Assess stability in glucuronidation assays early.[4][6]
References
-
Talele, T. T. (2016).[4][6] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1][2][3][4][6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] Link[4]
-
Wuitschik, G., et al. (2010).[4] Oxetanes as Promising Bioisosteres of Gem-Dimethyl Groups.[4][6] Angewandte Chemie International Edition, 49(48), 8993-8995.[4] (Contextual comparison to cyclopropane). Link[4]
-
Barnes-Seeman, D. (2016).[4][6] The Role of Cyclopropanes in Drug Discovery. Current Topics in Medicinal Chemistry, 16(28), 3127-3132.[4] Link
-
Charette, A. B., & Beauchemin, A. (2001).[4] Simmons-Smith Cyclopropanation Reaction.[3][4][6][8][10][11][12] Organic Reactions, 58, 1–415.[4] Link[4]
-
Kalgutkar, A. S., et al. (2005).[4] Metabolism-Guided Drug Design: Optimization of the Trovafloxacin Cyclopropylamine Motif. Chemical Research in Toxicology, 18(1), 21-38.[4] Link
Sources
- 1. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopropane | C3H6 | CID 6351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 1-(Phenoxymethyl)cyclopropan-1-amine Hydrochloride: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
This whitepaper provides an in-depth technical overview of 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride, a key building block in contemporary medicinal chemistry. We will explore its chemical identity, outline a robust and scalable synthetic pathway, and discuss its potential applications, particularly in the context of enzyme inhibition. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and physicochemical properties of cyclopropylamine scaffolds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group has emerged as a "privileged" structural motif in drug design, transitioning numerous candidates from preclinical to clinical stages.[1] Its rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity and potency. Key features of the cyclopropane ring include the coplanarity of its carbon atoms, shorter and stronger C-C and C-H bonds compared to alkanes, and enhanced π-character in its bonding orbitals.[1] These properties can profoundly influence a drug's pharmacological profile by:
-
Enhancing Metabolic Stability: The robust nature of the ring can block sites of metabolism, increasing the compound's half-life.
-
Improving Potency: The rigid structure reduces the entropic penalty of binding to a target protein.[1]
-
Modulating Physicochemical Properties: It can alter pKa and lipophilicity, which can in turn increase brain permeability and reduce plasma clearance.[1]
1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride incorporates this valuable cyclopropylamine core, linked to a phenoxy group via a methylene ether bridge. This combination makes it a compelling scaffold for exploring structure-activity relationships (SAR) in various biological targets, most notably as an inhibitor of epigenetic enzymes like Lysine-Specific Demethylase 1 (LSD1).[2]
Chemical Identity and Physicochemical Properties
Precise identification is paramount for any research chemical. The structural identifiers and core properties of 1-(Phenoxymethyl)cyclopropan-1-amine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride | - |
| Molecular Formula | C₁₀H₁₄ClNO | PubChem[3] |
| Molecular Weight | 199.68 g/mol | Calculated |
| CAS Number (Free Base) | 742051-91-8 | Synblock[4] |
| Canonical SMILES | C1CC1(COC2=CC=CC=C2)N.Cl | Derived from[3] |
| InChIKey | DSEKLEWAEDYRCM-UHFFFAOYSA-N | PubChem[3] |
| InChI | InChI=1S/C10H13NO.ClH/c11-10(6-7-10)8-12-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | Derived from[3] |
| Predicted XlogP | 1.3 | PubChem[3] |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochlorides |
Synthesis and Purification Workflow
The synthesis of 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride can be achieved through a multi-step process designed for scalability and purity. The following protocol is a robust pathway adapted from established methodologies for related cyclopropylamines.[5][6]
Proposed Synthetic Pathway
The overall strategy involves the protection of a commercially available aminocyclopropane precursor, followed by ether synthesis, and concluding with deprotection and salt formation.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. CAS 742051-91-8 | Cyclopropanamine, 1-(phenoxymethyl)- - Synblock [synblock.com]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phenoxymethyl-Substituted Cyclopropanes: Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
Phenoxymethyl-substituted cyclopropanes represent a highly versatile and structurally privileged motif in modern medicinal chemistry and organic synthesis. By coupling the conformational rigidity of a cyclopropane core with the stereoelectronic properties of a phenoxymethyl ether, this scaffold provides a unique vector for probing receptor pockets. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale behind their synthesis, the causality of their unique reactivity, and their proven applications in drug discovery—particularly in central nervous system (CNS) targets and histamine H3 receptor modulation.
Structural Rationale & Pharmacophore Dynamics
The utility of the phenoxymethylcyclopropane scaffold stems from its ability to strictly define the spatial relationship between pharmacophoric domains.
-
Conformational Restriction: The cyclopropane ring (with a ring strain of ~27.5 kcal/mol) locks the attached substituents into defined spatial trajectories (typically trans), minimizing the entropic penalty upon receptor binding [1].
-
Stereoelectronic Tuning: The oxygen atom of the phenoxymethyl group acts as a hydrogen-bond acceptor, while the aryl ring provides a lipophilic domain capable of
stacking or hydrophobic interactions within a target binding site.
Caption: Pharmacophore model illustrating the spatial and functional domains of phenoxymethylcyclopropane derivatives.
Synthetic Methodologies
Asymmetric CuH-Catalyzed Intramolecular Hydroalkylation
Modern approaches to synthesizing highly enantioenriched cyclopropanes avoid hazardous diazomethane chemistry by utilizing copper hydride (CuH) catalysis. In this self-validating system, an unactivated alkene tethered to an alkyl halide undergoes intramolecular reductive cyclization [2].
Mechanistic Causality: The reaction is driven by the in situ generation of a chiral CuH species from a Cu(II) precatalyst, a chiral bisphosphine ligand (e.g., (S,S)-BPE), and a silane reductant. The CuH species undergoes enantioselective migratory insertion into the alkene, forming an alkylcopper intermediate. Subsequent intramolecular nucleophilic substitution (S_N2-like) displaces the halide, closing the cyclopropane ring with high enantiomeric excess (ee). The addition of a fluoride source (CsF) is critical as it activates the silane, facilitating the transmetalation step that regenerates the active CuH catalyst.
Derivatization via Curtius Rearrangement
To access biologically active trans-1-amino-2-phenoxymethylcyclopropanes, researchers traditionally employ the Curtius rearrangement starting from the corresponding carboxylic acid [3].
Mechanistic Causality: The transformation of the acid to an acyl azide, followed by thermal decomposition, expels nitrogen gas—providing a powerful thermodynamic driving force. Crucially, the migration of the cyclopropyl carbon to the electron-deficient nitrogen occurs with strict retention of stereochemistry . This ensures that the trans relationship established in the parent acid is perfectly preserved in the resulting primary amine, a critical requirement for maintaining receptor binding affinity.
Caption: Stepwise synthetic logic for accessing trans-1-amino-2-phenoxymethylcyclopropanes via Curtius rearrangement.
Reactivity and Ring-Opening Dynamics
The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions under specific conditions. For instance, highly halogenated derivatives like 1,1,2-tribromo-2-phenoxymethylcyclopropane undergo regiospecific ring opening when subjected to phase-transfer catalysis (PTC) in the presence of ethanol [4].
Causality of Regioselectivity: The phenoxymethyl group plays a pivotal role in directing the cleavage of the cyclopropane C-C bond. The oxygen atom can stabilize developing positive charge (via resonance/inductive effects) at the adjacent carbon during the transition state, dictating the site of nucleophilic attack by the ethoxide ion. This results in predictable, regiospecific acyclic products rather than a complex mixture of isomers.
Experimental Protocols
Protocol A: CuH-Catalyzed Synthesis of Ethyl 2-(phenoxymethyl)cyclopropane-1-carboxylate
This protocol details the asymmetric intramolecular hydroalkylation to yield the cyclopropane core [2].
-
Preparation of Catalyst Complex: In a nitrogen-filled glovebox, combine Cu(OAc)₂ (5.0 mol%) and (S,S)-BPE ligand (5.5 mol%) in anhydrous THF. Stir for 30 minutes at room temperature to ensure complete complexation.
-
Reagent Addition: To the catalyst solution, add the substrate (e.g., ethyl 4-bromo-3-(phenoxymethyl)but-2-enoate, 1.0 equiv) and anhydrous CsF (4.0 equiv).
-
Activation: Add tetramethyldisiloxane (Me₄Si₂H₂O, 2.0 equiv) and a stoichiometric amount of H₂O (2.0 equiv) to activate the silane and generate the active CuH species.
-
Cyclization: Seal the reaction vessel, remove it from the glovebox, and stir at 40 °C for 16 hours. The color change (often turning deep red/brown) indicates active hydride turnover.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with diethyl ether (3x). Wash the combined organic layers with brine and saturated Na₂S₂O₃ to remove residual copper and peroxides.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexane:ethyl acetate 95:5) to yield the enantioenriched cyclopropane.
Protocol B: Synthesis of trans-1-Amino-2-phenoxymethylcyclopropane
This protocol outlines the Curtius rearrangement for amine installation [3].
-
Acid Chloride Formation: Suspend trans-2-phenoxymethylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous benzene. Add thionyl chloride (SOCl₂, 3.0 equiv) dropwise. Reflux the mixture for 3 hours. Concentrate under reduced pressure to yield the crude acid chloride.
-
Azide Formation: Dissolve the acid chloride in dry acetone at 0 °C. Slowly add a solution of sodium azide (NaN₃, 1.5 equiv) in a minimum amount of water. Stir for 1 hour at 0 °C. Extract with cold diethyl ether, dry over MgSO₄, and concentrate strictly below 25 °C (Safety: Acyl azides are thermally unstable).
-
Rearrangement: Dissolve the acyl azide in absolute ethanol. Heat the solution to reflux (approx. 78 °C) for 4 hours. The evolution of N₂ gas indicates the formation of the isocyanate, which is immediately trapped by ethanol to form the ethyl carbamate.
-
Hydrolysis: Concentrate the mixture, add 6N HCl, and reflux for 12 hours. Cool, basify with aqueous NaOH to pH 10, and extract with dichloromethane.
-
Isolation: Dry the organic layer, concentrate, and convert to the hydrochloride salt using ethereal HCl for stable storage.
Quantitative Data Summary
The structural tuning of the phenoxymethylcyclopropane scaffold directly impacts its physical properties and biological efficacy. Table 1 summarizes key derivatives and their specific pharmacological or synthetic contexts.
Table 1: Representative Phenoxymethylcyclopropane Derivatives and Properties
| Compound Name / Motif | Primary Application | Key Properties / Metrics | Ref |
| Ethyl 2-(phenoxymethyl)cyclopropane-1-carboxylate | Chiral Synthetic Intermediate | Yield: 93%; High enantiomeric ratio (er > 95:5) via CuH catalysis. | [2] |
| trans-1-amino-2-phenoxymethylcyclopropane | Core Pharmacophore for CNS Agents | Serves as a conformationally rigid bioisostere for flexible biogenic amines. | [3] |
| trans-1-[4-(4-fluorobenzhydryl)piperidin-1-ylcarbonyl]-2-phenoxymethylcyclopropane | Receptor Modulator / CNS Agent | LogP: 3.81; MW: 383.46. High lipophilicity for blood-brain barrier (BBB) penetration. | [5] |
| (1R,2R)-Cyclopropyl Histamine Analogs | Histamine H3 Receptor Antagonists | Sub-nanomolar affinity ( | [1] |
References
-
Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation Figshare URL:[Link]
-
Synthesis and Biological Activities of 1-Substituted 2-Phenoxymethylcyclopropanes Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry (via ResearchGate / Anil Saxena Profile) URL:[Link]
-
Neighbouring-group Influence on the Ring Opening of 2-phenoxymethylcyclopropanes SciSpace URL:[Link]
-
trans-1-<4-(4-fluorobenzhydryl)piperidin-1-ylcarbonyl>-2-phenoxymethylcyclopropane Chemical Properties MolAid URL:[Link]
Methodological & Application
Application Note: Reductive Amination Protocols for 1-(Phenoxymethyl)cyclopropan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic methodologies for overcoming steric hindrance in cyclopropylamine building blocks.
Introduction & Chemical Context
In modern drug discovery, incorporating rigidified, sp³-rich motifs is a proven strategy to improve metabolic stability and target selectivity. 1-(Phenoxymethyl)cyclopropan-1-amine is a highly valuable building block in this regard. The cyclopropyl ring restricts conformational flexibility, while the phenoxymethyl ether provides a lipophilic vector ideal for probing hydrophobic pockets in kinases or CNS targets.
However, utilizing this molecule as a nucleophile in reductive amination presents specific chemical challenges:
-
Steric Hindrance: The primary amine is situated on a quaternary α-carbon (the cyclopropyl ring), significantly hindering the trajectory of incoming electrophiles.
-
Attenuated Basicity: The sp²-like character of the cyclopropyl C–C bonds slightly reduces the pKa of the amine compared to unbranched aliphatic amines, lowering its nucleophilicity.
To successfully build secondary and tertiary amine libraries from this scaffold, the choice of reductive amination conditions must be strictly tailored to the electrophilicity of the carbonyl partner.
Mechanistic Causality & Strategy (E-E-A-T)
Do not rely on a "one-size-fits-all" reductive amination protocol. The causality behind reagent selection is dictated by the kinetics of imine formation versus the rate of carbonyl reduction.
Pathway A: Aldehydes (The STAB Method)
Aldehydes are highly electrophilic and readily form transient iminium ions even with hindered cyclopropylamines. For these substrates, is the gold standard [1]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB too mild to reduce the aldehyde directly, but reactive enough to trap the more electrophilic iminium intermediate. This enables a seamless, one-pot direct reductive amination that prevents over-alkylation.
Pathway B: Ketones (The Titanium/Borohydride Method)
Ketones are sterically demanding and electronically less reactive. Mixing a ketone with 1-(Phenoxymethyl)cyclopropan-1-amine will not yield an imine spontaneously. To force this equilibrium, must be employed [2]. Ti(OiPr)₄ acts dually as a potent Lewis acid to activate the ketone and as a water scavenger, driving the formation of a stable titanium-imine complex. Because STAB is often too weak to reduce this complex, a stepwise reduction using Sodium Borohydride (NaBH₄) in ethanol is required.
Workflow Visualization
Fig 1. Divergent reductive amination workflows for aldehydes vs. ketones.
Experimental Protocols
Field-Proven Insight: 1-(Phenoxymethyl)cyclopropan-1-amine is predominantly supplied as a hydrochloride salt. To ensure nucleophilicity, the free base must be liberated in situ using a non-nucleophilic base prior to carbonyl addition.
Protocol A: Direct Reductive Amination with Aldehydes
Reagents: 1-(Phenoxymethyl)cyclopropan-1-amine HCl (1.0 eq), Aldehyde (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.1 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE).
-
Free-Basing: Suspend the amine HCl (1.0 mmol) in anhydrous DCE (5.0 mL). Add DIPEA (1.1 mmol) and stir at room temperature for 10 minutes.
-
Self-Validation Checkpoint: The cloudy suspension will transition to a clear solution as the free base is liberated.
-
-
Imine Formation: Add the aldehyde (1.05 mmol) to the solution. Stir for 30 minutes at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes. The reaction will become a milky suspension. Stir for 2–4 hours.
-
Self-Validation Checkpoint: Sample 5 µL into 1 mL acetonitrile. LC-MS (ESI+) should show complete consumption of the starting amine (m/z 164.1[M+H]+) and appearance of the secondary amine product.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with Dichloromethane (3 × 5 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Stepwise Reductive Amination with Ketones
Reagents: 1-(Phenoxymethyl)cyclopropan-1-amine HCl (1.0 eq), Ketone (1.0 eq), DIPEA (1.1 eq), Ti(OiPr)₄ (2.0 eq), NaBH₄ (1.5 eq), THF / Absolute Ethanol.
-
Activation: Suspend the amine HCl (1.0 mmol) in anhydrous THF (3.0 mL). Add DIPEA (1.1 mmol) and stir for 10 minutes.
-
Titanium Complexation: Add the ketone (1.0 mmol), followed immediately by Ti(OiPr)₄ (2.0 mmol). Stir under nitrogen at room temperature for 12 hours (heat to 60 °C for highly hindered ketones).
-
Self-Validation Checkpoint: The solution must remain clear and turn pale yellow. If the solution turns cloudy, ambient moisture has hydrolyzed the titanium reagent into TiO₂, and the reaction will fail. Restart with strictly anhydrous conditions.
-
-
Reduction: Dilute the mixture with absolute ethanol (3.0 mL) and cool to 0 °C. Add NaBH₄ (1.5 mmol) carefully in three portions. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench & Filtration (Critical Step): Quench the reaction by adding 2M aqueous NH₄OH (2.0 mL).
-
Self-Validation Checkpoint: A voluminous, granular white precipitate of TiO₂ will form immediately. Do not quench with pure water, as this forms an unfilterable gelatinous emulsion.
-
-
Workup: Filter the suspension through a pad of Celite, washing the cake generously with Ethyl Acetate. Concentrate the filtrate, partition between water and Ethyl Acetate, extract, dry, and purify.
Quantitative Data & Optimization Matrix
The following table summarizes expected yields and optimized conditions based on the steric profile of the carbonyl partner interacting with the cyclopropylamine core.
| Substrate Type | Carbonyl Example | Reagent System | Solvent | Temp / Time | Expected Yield |
| Unhindered Aldehyde | Benzaldehyde | NaBH(OAc)₃ (1.5 eq) | DCE | rt, 2 h | 85–95% |
| Aliphatic Aldehyde | Butyraldehyde | NaBH(OAc)₃ (1.5 eq) | DCE | rt, 4 h | 80–90% |
| Unhindered Ketone | Cyclohexanone | Ti(OiPr)₄ / NaBH₄ | THF / EtOH | rt, 12 h + 4 h | 75–85% |
| Hindered Ketone | Acetophenone | Ti(OiPr)₄ / NaBH₄ | THF / EtOH | 60 °C, 16 h + 4 h | 50–70% |
Analytical Validation & Troubleshooting
-
LC-MS Monitoring: The phenoxymethyl group acts as an excellent UV chromophore. Monitor reactions at 254 nm. The ether oxygen and the amine nitrogen ensure robust ionization in ESI+ mode.
-
NMR Signatures: In ¹H NMR, the quaternary cyclopropyl ring forces the adjacent methylene protons (of the phenoxymethyl group) to appear as a distinct singlet or tightly coupled AB system around 3.8–4.0 ppm. Upon successful reductive amination, the chemical shift of the cyclopropyl protons will subtly shift upfield due to the transition from a primary to a secondary amine.
-
Troubleshooting Emulsions: If you experience severe emulsions during the aqueous workup of Protocol A, it is likely due to unreacted polymeric STAB byproducts. Adding a small amount of Rochelle's salt (Potassium sodium tartrate) during the NaHCO₃ quench will break the emulsion by chelating residual boron species.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
-
Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (1995). "An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4." Synlett, 1995(10), 1079–1080. URL:[Link]
Using 1-(Phenoxymethyl)cyclopropan-1-amine as a peptidomimetic scaffold
Application Note: Strategic Integration of 1-(Phenoxymethyl)cyclopropan-1-amine as a Peptidomimetic Scaffold
Executive Summary
1-(Phenoxymethyl)cyclopropan-1-amine is a specialized "quaternary" amino acid mimic used to introduce severe conformational constraints into peptide backbones. Unlike standard
This guide provides a validated roadmap for the synthesis, handling, and incorporation of this sterically hindered amine into peptide sequences, addressing the specific challenges of coupling to quaternary carbons.
Chemical Profile & Structural Logic
-
Compound Name: 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride[1]
-
CAS: 742051-91-8 (Free base), 1851654-91-5 (HCl salt)
-
Molecular Weight: 163.22 g/mol (Free base)[2]
-
Key Structural Features:
-
Cyclopropane Core: Introduces "Thorpe-Ingold" effects, forcing the backbone into a bent conformation and restricting the conformational freedom of the attached phenyl ether.
-
Phenoxymethyl Group: Mimics the side chain of Tyrosine or Phenylalanine but with altered electronic properties and a fixed spatial orientation relative to the amine.
-
Primary Amine: The attachment point for peptide coupling. Note that the amine is attached to a quaternary carbon, making it significantly less nucleophilic and more sterically hindered than standard primary amines.
-
Synthesis & Preparation
While the compound is commercially available, custom analogs often require de novo synthesis. The most robust route for 1-substituted cyclopropylamines is the Curtius Rearrangement .
Protocol A: Preparation from Precursor Acid
If starting from 1-(phenoxymethyl)cyclopropanecarboxylic acid:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in dry toluene. Add triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Rearrangement: Heat to 80°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Hydrolysis: Add tert-butanol (excess) to trap the isocyanate as the Boc-protected amine, or add aqueous HCl to hydrolyze directly to the free amine hydrochloride.
-
Purification: Isolate via precipitation from Et2O/HCl.
Protocol: Peptide Coupling (The "Steric Challenge")
Coupling 1-(Phenoxymethyl)cyclopropan-1-amine to a peptide C-terminus is difficult due to the steric bulk of the cyclopropane ring adjacent to the nucleophilic nitrogen. Standard EDC/NHS protocols often fail or proceed with low yields.
Recommended Method: HATU/HOAt High-Efficiency Coupling
Materials:
-
Peptide-COOH (N-terminally protected)
-
1-(Phenoxymethyl)cyclopropan-1-amine HCl[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive to reduce racemization and accelerate reaction.
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
-
Activation:
-
Dissolve Peptide-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and HOAt (1.2 eq).
-
Add DIPEA (2.0 eq) and stir for 2 minutes (do not over-activate to avoid racemization of the peptide C-terminus).
-
-
Coupling:
-
In a separate vial, dissolve 1-(Phenoxymethyl)cyclopropan-1-amine HCl (1.5 eq) in minimal DMF with DIPEA (1.5 eq) to neutralize the salt.
-
Add the amine solution to the activated peptide mixture immediately.
-
Reaction Time: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[2][3]
-
Troubleshooting: If conversion is <50% after 4 hours, add a second portion of HATU (0.5 eq) and DIPEA (0.5 eq).
-
-
Work-up:
-
Dilute with EtOAc.[4] Wash with 1N HCl (x3), sat. NaHCO3 (x3), and Brine (x1).
-
Dry over Na2SO4 and concentrate.
-
-
Validation:
-
NMR: Look for the characteristic cyclopropane multiplets (0.6–1.2 ppm) and the amide doublet (NH) which is often downfield shifted due to the constrained environment.
-
Application Case Studies
Case Study 1: Mechanism-Based Inhibition of LSD1
The primary medicinal application of this scaffold is in the inhibition of Lysine-Specific Demethylase 1 (LSD1). The cyclopropylamine moiety acts as a "suicide substrate."
-
Mechanism: LSD1 oxidizes the amine to an imine. The FAD cofactor accepts a hydride. However, the resulting cyclopropyl-imine radical cation is highly unstable. The cyclopropane ring opens, forming a covalent bond with the FAD cofactor, permanently disabling the enzyme.
-
Design Tip: The phenoxymethyl group occupies the hydrophobic "substrate channel" of LSD1, providing selectivity over monoamine oxidases (MAO-A/B).
Case Study 2: Stabilizing -Turns in Peptides
Replacing a flexible Glycine or Alanine residue with this scaffold at the
-
Effect: The cyclopropane ring restricts the
angle to values near -60° or +60°, strongly favoring turn conformations. -
Utility: Increasing the potency of receptor-binding peptides (e.g., GPCR ligands) by reducing the entropic penalty of binding.
Visualizations
Figure 1: High-Efficiency Coupling Workflow
A schematic of the optimized HATU/HOAt coupling protocol required to overcome steric hindrance.
Caption: Optimized HATU/HOAt coupling workflow to overcome the steric barrier of the quaternary cyclopropane carbon.
Figure 2: Mechanism of LSD1 Inactivation
The logic of using this scaffold as a warhead.
Caption: Mechanism-based inactivation of LSD1. The cyclopropane ring acts as a 'trap,' opening to form a covalent bond with the enzyme cofactor.
References
-
Synthesis of Cyclopropane Peptidomimetics: Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.
-
LSD1 Inhibition Strategy: Malinge, P., et al. (2015).[5] Cyclopropanamine Compounds and Use Thereof. Patent WO2015156417A1.
- Conformational Constraints: Wimmer, L., et al. (2002). Synthesis of cyclopropane amino acids. Tetrahedron, 58(1), 1-22.
-
Coupling Hindered Amines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
General Cyclopropylamine Synthesis: Bertus, P., & Szymoniak, J. (2003).[6] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines.[6] The Journal of Organic Chemistry, 68(18), 7133–7136.
Sources
- 1. 2990244-86-3|1-((4-Phenoxyphenoxy)methyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS 742051-91-8 | Cyclopropanamine, 1-(phenoxymethyl)- - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]
- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]
General procedure for deprotection of cyclopropylamine salts
Technical Guide: Handling, Deprotection, and Salt-Breaking of Cyclopropylamine Derivatives
Abstract This application note details the rigorous procedures for the deprotection of N-protected cyclopropylamine derivatives and the subsequent handling of cyclopropylamine salts. The primary technical challenge in this workflow is not the chemical cleavage of the protecting group, but the management of the extreme volatility of the free cyclopropylamine base (bp ~49–50 °C) and the prevention of acid-catalyzed ring opening under specific high-stress conditions.[1] This guide prioritizes the isolation of stable salts (HCl or TFA) and provides "self-validating" workflows to ensure quantitative recovery.
Part 1: Chemical Context & Stability Profile
The Volatility Trap
Cyclopropylamine (CPA) possesses a boiling point of approximately 50 °C. In a standard laboratory environment (20–25 °C), the free base has a significant vapor pressure.[1]
-
Critical Failure Mode: Standard rotary evaporation of an organic extract containing free CPA will result in massive yield loss.[1] The compound will co-distill with solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Solution: Handle CPA exclusively as a salt (HCl, pKa ~9.1; or TFA) whenever possible.[1] Perform "salt breaking" (neutralization) in situ immediately prior to the next synthetic step.[1]
Ring Strain and Stability
The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While generally robust to standard deprotection conditions (e.g., HCl/Dioxane, TFA/DCM), the ring is susceptible to opening if:
-
Strong Nucleophiles are present during acid treatment.[1]
-
Electronic Activation occurs (e.g., donor-acceptor substituted cyclopropanes).[1]
-
Thermal Stress is applied in highly acidic media.[1]
Part 2: Experimental Protocols
Protocol A: Deprotection of N-Boc-Cyclopropylamines to HCl Salts (Precipitation Method)
Recommended as the Gold Standard for stability and yield.[1]
Objective: Remove the tert-butoxycarbonyl (Boc) group and isolate the cyclopropylamine as a stable, solid hydrochloride salt without aqueous workup.[1]
Reagents:
-
Substrate: N-Boc-cyclopropylamine derivative (1.0 equiv).[1]
-
Solvent: 1,4-Dioxane (anhydrous) or Diethyl Ether (anhydrous).[1]
-
Reagent: 4.0 M HCl in 1,4-Dioxane.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate).[1]
-
Why Dioxane? It is compatible with HCl and, critically, cyclopropylamine hydrochloride salts are often insoluble in dioxane/ether mixtures, promoting precipitation.
-
-
Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise under nitrogen.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1–3 hours.
-
Self-Validation Signal: The formation of a white to off-white precipitate indicates the conversion of the lipophilic Boc-amine to the polar amine salt.[1]
-
-
Monitoring: Monitor by TLC (stain with Ninhydrin; the salt will stay at the baseline) or LC-MS (disappearance of Boc mass, appearance of amine mass).
-
Isolation (Filtration):
-
Drying: Dry the solid in a vacuum oven at room temperature (do not heat >40 °C).
Yield Expectation: >90% as a stable, non-volatile solid.[1]
Protocol B: Controlled "Salt Breaking" (In Situ Neutralization)
Recommended for coupling reactions (Amide bond formation, Reductive Amination).[1]
Objective: Liberate the free amine for reaction without isolating it, thereby preventing volatility losses.
Reagents:
-
Cyclopropylamine HCl salt (from Protocol A).[1]
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1]
-
Solvent: DMF, DCM, or THF (depending on the next step).[1]
Step-by-Step Procedure:
-
Suspension: Suspend the Cyclopropylamine HCl salt in the reaction solvent (e.g., DMF) at 0 °C.
-
Neutralization: Add the organic base (DIPEA, 1.1–2.0 equiv relative to the salt) immediately before adding the electrophile (e.g., acid chloride, activated ester).
-
Reaction: Add the coupling partner immediately.
-
Why? This keeps the concentration of free, volatile cyclopropylamine low; as soon as it is formed, it is consumed by the electrophile.
-
Part 3: Visualization & Logic
Workflow Logic Diagram
The following diagram illustrates the decision tree for handling these sensitive amines, highlighting the critical "Stop/Go" points to prevent yield loss.
Figure 1: Decision matrix for cyclopropylamine deprotection. Green paths indicate safe, high-yield protocols.[1] Red paths indicate high-risk operations due to volatility.[1]
Part 4: Troubleshooting & Critical Parameters
Table 1: Solvent Compatibility and Risk Factors
| Solvent System | Suitability | Risk Level | Notes |
| HCl / Dioxane | Excellent | Low | Promotes precipitation of the salt; easy filtration.[1] |
| TFA / DCM | Good | Medium | Yields a TFA salt which is often an oil/gum.[1] Harder to handle than HCl salts.[1] |
| HCl / MeOH | Fair | Medium | Salt is soluble.[1] Requires evaporation to isolate, increasing risk of hydrolysis or loss if excess acid isn't maintained. |
| Aqueous HCl | Poor | High | Water removal is difficult without heating (degradation risk) or lyophilization (time-consuming).[1] |
Common Failure Modes:
-
Low Yield after Extraction: You likely performed a basic extraction (NaOH/DCM) and then rotovapped the organic layer.[1] The amine evaporated with the DCM.[1]
-
Oil instead of Solid (HCl method): The salt is hygroscopic or holds solvent.[1]
-
Correction: Triturate (grind) the oil with anhydrous diethyl ether or pentane to induce crystallization.[1]
-
-
Ring Opening: Observed as a linear chain impurity (e.g., chloropropane derivative).[1]
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][3][7][8] Journal of Peptide Research, 58(4), 338–341.[7] Link
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Protection for the Amino Group). Link[1]
-
Lovering, F., et al. (2016).[1] The degradation chemistry of GSK2879552: Salt selection and microenvironmental pH modulation to stabilize a cyclopropyl amine.[1][9] Journal of Pharmaceutical Sciences, 108(9), 2858-2864.[1] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12399, Cyclopropylamine.[1] PubChem. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. xray.uky.edu [xray.uky.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of the Phenoxy Group in Cyclopropan-1-amine Derivatives
Strategic Context & Significance
The cyclopropan-1-amine (CPA) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B). Derivatives such as Tranylcypromine (2-PCPA) function as mechanism-based inactivators, forming covalent adducts with the FAD cofactor of these enzymes [1, 2].[1]
The incorporation of a phenoxy group (typically at the para-position of the phenyl ring in 2-PCPA) extends the molecule into the hydrophobic substrate-binding channel of LSD1, significantly enhancing potency and selectivity over MAOs [3]. However, functionalizing this phenoxy moiety after the construction of the strained cyclopropane ring is synthetically challenging due to:
-
Ring Fragility: The high ring strain (~27.5 kcal/mol) makes the cyclopropane prone to radical-mediated opening or acid-catalyzed homo-Michael addition.
-
Amine Interference: The free primary amine is a potent Lewis base that can poison transition metal catalysts (Pd, Ir).
-
Regioselectivity: Distinguishing between the proximal phenyl ring (attached to the cyclopropane) and the distal phenoxy ring requires precise steric or electronic control.
This guide provides validated protocols for the Late-Stage Functionalization (LSF) of the phenoxy group in CPA derivatives, focusing on C-H activation and cross-coupling strategies that preserve the integrity of the strained ring.
Synthetic Strategy & Workflow
To ensure reproducibility and yield, a "Protect-Functionalize-Deprotect" strategy is mandatory. Direct functionalization of the free amine is not recommended due to catalyst coordination and side reactions.
Validated Workflow (Graphviz Diagram)
Figure 1: Decision tree for functionalizing phenoxy-CPA derivatives. Method selection depends on the desired substitution pattern on the phenoxy ring.
Protocol A: Iridium-Catalyzed C-H Borylation (Steric Control)
Objective: Install a boronic acid ester on the phenoxy ring (typically meta or para) to enable downstream Suzuki coupling. Mechanism: The bulky Iridium catalyst is sensitive to sterics, directing borylation to the least hindered C-H bonds (usually meta to the ether linkage) [4, 6].
Materials
-
Substrate: N-Boc-trans-2-(4-phenoxyphenyl)cyclopropan-1-amine (1.0 equiv)
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)
-
Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Solvent: MTBE or THF (Anhydrous)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under strict Schlenk conditions, mix [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in MTBE (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.
-
Reagent Addition: Add B₂pin₂ (280 mg, 1.1 mmol) and stir for 5 minutes.
-
Substrate Addition: Add the N-Boc-protected CPA substrate (1.0 mmol) dissolved in minimal MTBE.
-
Reaction: Seal the vessel and heat to 60°C for 4–8 hours .
-
Critical Checkpoint: Monitor by LC-MS. The cyclopropane ring is stable at 60°C, but higher temperatures (>100°C) may risk thermal rearrangement.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with EtOAc) to remove the iridium catalyst.
-
Purification: Concentrate in vacuo. The resulting aryl boronate pinacol ester is often pure enough for the next step. If necessary, purify via rapid column chromatography (Hexane/EtOAc).
Why this works: The N-Boc group prevents amine coordination to Iridium. The phenoxy group directs borylation to the meta-positions of the distal ring due to the steric bulk of the ether linkage and the catalyst [6].
Protocol B: Regioselective Halogenation (Electronic Control)
Objective: Introduce a halogen (Br, I) primarily at the para-position of the phenoxy ring (if unoccupied) or ortho-position.
Challenge: Standard bromination (
Materials
-
Substrate: N-Boc-trans-2-(4-phenoxyphenyl)cyclopropan-1-amine
-
Reagent: NBS (1.05 equiv)
-
Catalyst: Ammonium Acetate (
) (10 mol%) or mild Lewis Acid ( ) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (1.0 mmol) in MeCN (5 mL) at 0°C.
-
Addition: Add
(0.1 mmol) followed by portion-wise addition of NBS (1.05 mmol). -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Safety Note: Keep the reaction away from direct light to prevent radical bromination at the cyclopropyl (benzylic) position.
-
-
Quench: Add 10% aqueous
(sodium thiosulfate) to quench unreacted bromine species. -
Extraction: Extract with DCM, wash with brine, dry over
. -
Outcome: This typically yields the para-bromo phenoxy derivative (if the para position is open) due to the electron-donating nature of the ether oxygen.
Protocol C: Chan-Lam Coupling (Convergent Assembly)
Objective: If the desired functionalized phenoxy group is complex, it is often better to build the ether bond rather than modify it. This protocol couples a phenol to a boronic acid using Copper(II) [5, 10].[2]
Materials
-
Partner A: N-Boc-trans-2-(4-hydroxyphenyl)cyclopropan-1-amine (Phenol on CPA core)
-
Partner B: Functionalized Aryl Boronic Acid (2.0 equiv)
-
Catalyst:
(1.0 equiv) - Stoichiometric Cu is often required for high yields in library synthesis, though catalytic variants exist. -
Base: Pyridine (2.0 equiv) or
-
Solvent: DCM (Dichloromethane)
-
Oxidant: Ambient Air (Open flask) or
balloon.
Step-by-Step Methodology
-
Setup: In a round-bottom flask open to air, combine the CPA-Phenol (0.5 mmol), Aryl Boronic Acid (1.0 mmol), and
(0.5 mmol). -
Activation: Add DCM (5 mL) and Pyridine (1.0 mmol). The solution will turn dark blue/green.
-
Reaction: Stir vigorously at Room Temperature for 16–24 hours.
-
Why Air? Oxygen is required to re-oxidize Cu(I) to Cu(II)/Cu(III) in the catalytic cycle (or to drive the stoichiometric turnover) [12].
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine and Cu), then saturated
. -
Purification: Flash chromatography.
Mechanistic Visualization (Chan-Lam Cycle)
Figure 2: Oxidative coupling mechanism. Note that the mild conditions (RT, weak base) preserve the cyclopropane ring.
Quality Control & Validation
The CPA scaffold presents unique analytical challenges.
NMR Validation (Ring Integrity)
The cyclopropane protons are diagnostic.
-
1H NMR (CDCl3): Look for the multiplets between δ 0.8 – 1.5 ppm .
-
Failure Mode: If the ring opens (e.g., to an allyl amine or propanol derivative), these signals will disappear and be replaced by olefinic signals (δ 5.0–6.0 ppm) or alkyl chains.
-
Coupling Constant: The trans-configuration is confirmed by
Hz (cis is typically larger, ~7-8 Hz).
Chiral Purity (HPLC)
Since LSD1 inhibition is stereoselective (usually the (-)-trans isomer is active), chiral HPLC is required after functionalization to ensure no racemization occurred.
-
Column: Chiralpak IA or IC.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Ring Opening | Acidic conditions during workup or reaction. | Use basic workup; avoid HBr/HCl. Use NBS for bromination. |
| Low Yield (C-H Borylation) | Amine poisoning of Ir catalyst. | Ensure 100% Boc-protection. Use sterically bulky ligands (dtbpy). |
| Protodeboronation | Instability of boronate ester. | Perform Suzuki coupling immediately after borylation (telescoped process). |
| Incomplete Chan-Lam | Moisture in boronic acid or lack of | Use activated molecular sieves; ensure vigorous stirring open to air. |
References
-
Gooden, D. M., et al. (2008).[3] Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047–3051.[1][3] Link
-
Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[1] Biochemistry, 49(26), 5494–5503. Link
-
Ueda, R., et al. (2023). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Chemistry – A European Journal. Link
-
Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed C–H Borylation of Cyclopropanes. Journal of the American Chemical Society, 135(9), 3375–3378. Link
-
Qiao, J. X., et al. (2011). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Organic Letters, 13(7), 1804–1807. Link
-
Tajuddin, H., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and substituted benzenes: Insights into steric and electronic effects. Chemical Science, 3, 3505-3515. Link
-
West, M. S., et al. (2022).[4] Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides.[4] Organic Letters, 24, 8441-8446.[4] Link
-
Huestis, M. P., et al. (2022).[4] Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. Benchchem. Link
-
Jia, X., & Peng, P. (2018). An efficient procedure for Chan-Lam coupling reactions.[2][5][6] Organic & Biomolecular Chemistry, 16, 8984-8988.[6] Link
-
Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Chan–Lam–Evans Cross-Coupling. Chem, 3(6), 914-916. Link
-
Schmidt, D. M., et al. (2007).[3] trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1.[1] Biochemistry, 46(14), 4408–4416.[3] Link
-
King, A. E., et al. (2010). Mechanistic Studies of the Cu-Catalyzed Aerobic Oxidative Coupling of Phenols. Journal of the American Chemical Society, 132(34), 12068–12075. Link
Sources
- 1. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]
- 4. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of N-Alkylated Derivatives of 1-(Phenoxymethyl)cyclopropan-1-amine
Executive Summary & Strategic Context
1-(Phenoxymethyl)cyclopropan-1-amine (CAS 742051-91-8) represents a privileged scaffold in medicinal chemistry. The geminal disubstitution on the cyclopropane ring introduces significant conformational restriction, often improving metabolic stability and target selectivity compared to acyclic analogs. However, this same structural feature creates a sterically congested quaternary center adjacent to the amine, rendering standard
This Application Note provides validated protocols for synthesizing
Key Synthetic Challenges
-
Steric Hindrance: The quaternary carbon at position 1 impedes nucleophilic attack, requiring forcing conditions for imine formation.
-
Ring Stability: While the cyclopropane ring is robust, avoiding radical pathways (which can trigger ring-opening) is critical.
-
Chemo-selectivity: Controlling mono- vs. di-alkylation is difficult due to the compact nature of the amine.
Decision Matrix: Selecting the Right Route
Choose your synthetic pathway based on the target substituent and available starting materials.
| Method | Target Substituent | Primary Advantage | Primary Risk |
| A. Ti(IV)-Mediated Reductive Amination | Secondary Alkyls, Benzylics | High Throughput. One-pot. Best for sterically hindered amines. | Requires strict anhydrous conditions during imine formation. |
| B. Acylation-Reduction | Primary Alkyls (Linear) | Absolute Selectivity. Guarantees mono-alkylation. | Requires strong reducing agents (LiAlH₄/BH₃) which may affect other functional groups. |
| C. Boc-Strategy Methylation | Methyl Groups | Controlled Methylation. Avoids quaternary ammonium salt formation. | Multi-step process (Protection |
Synthetic Workflows & Mechanisms[1][2][3]
Visualizing the Pathway
The following diagram outlines the logical flow for synthesizing these derivatives, highlighting the critical divergence points based on the desired product.
Figure 1: Strategic workflow for N-functionalization of 1-(phenoxymethyl)cyclopropan-1-amine.
Detailed Experimental Protocols
Method A: Titanium(IV)-Mediated Reductive Amination (Recommended)
Rationale: Standard reductive amination (Aldehyde + STAB) often fails with this scaffold because the bulky cyclopropane prevents the initial hemiaminal/imine formation. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.
Reagents:
-
Substrate: 1-(Phenoxymethyl)cyclopropan-1-amine (1.0 equiv)
-
Aldehyde/Ketone: 1.1 – 1.2 equiv
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.25 equiv
-
Sodium Borohydride (NaBH₄): 1.5 equiv
-
Solvent: Anhydrous THF or Methanol (MeOH)
Protocol:
-
Imine Formation: In a flame-dried flask under Ar/N₂, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous THF (0.2 M).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The solution may turn slightly yellow/hazy.
-
Incubation: Stir at room temperature for 6–12 hours. Note: Monitor by TLC. You must see the disappearance of the aldehyde. The steric bulk requires this long incubation.
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Gas evolution).
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.
Method B: Acylation-Reduction Sequence
Rationale: Ideal for attaching linear alkyl chains (e.g., Ethyl, Propyl) where reductive amination might lead to dialkylation or where the aldehyde is volatile.
Protocol:
-
Acylation: Dissolve amine (1.0 equiv) in DCM with Et₃N (1.5 equiv). Cool to 0°C. Add the corresponding acid chloride (1.1 equiv) dropwise. Stir 1h. Perform aqueous workup to isolate the amide.
-
Reduction: Dissolve the crude amide in anhydrous THF.
-
Reagent Addition: Carefully add LiAlH₄ (2.0 equiv for secondary amides) at 0°C.
-
Reflux: Heat to reflux for 4–6 hours. The cyclopropane ring is stable to LiAlH₄.
-
Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) based on grams of LiAlH₄ used. Filter the granular precipitate.
-
Purification: Isolate the amine.
Method C: Controlled N-Methylation (Boc-Strategy)
Rationale: Direct methylation with MeI usually results in a mixture of mono-methyl, di-methyl, and quaternary ammonium salts. The Boc-strategy ensures mono-methylation.
Protocol:
-
Boc Protection: React amine with Boc₂O (1.1 equiv) and Et₃N in DCM. Isolate N-Boc intermediate.
-
Deprotonation: Dissolve N-Boc intermediate in dry DMF. Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir 30 min (gas evolution).
-
Alkylation: Add MeI (1.1 equiv). Stir at RT for 2–4 hours.
-
Deprotection: Treat the methylated intermediate with TFA/DCM (1:4) for 1 hour.
-
Free Basing: Basify with sat. NaHCO₃ to isolate the N-methyl amine.
Analytical Validation & Quality Control
Validating the structure of 1-substituted cyclopropylamines requires careful NMR interpretation, as the cyclopropyl protons have distinct splitting patterns.
| Analytical Method | Expected Observation | Pass/Fail Criteria |
| 1H NMR (CDCl₃) | Cyclopropyl High-Field: Look for multiplets at | Fail if: Cyclopropyl protons disappear or shift to alkene region (ring opening). |
| LC-MS | [M+H]+ peak corresponding to mono-alkylated mass. | Fail if: M+14 (methylation) or M+Aldehyde mass (dialkylation) is >5%. |
| TLC | Significant R_f shift. Secondary amines usually run higher than primary amines in MeOH/DCM. | Fail if: Smearing (indicates decomposition). |
Mechanism of Titanium-Mediated Selectivity
The following diagram illustrates why the Titanium method is preferred for this sterically hindered scaffold.
Figure 2: Mechanistic advantage of Ti(IV) in overcoming steric hindrance at the cyclopropyl C1 position.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry.
-
PubChem. (n.d.). "1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride."[1] National Library of Medicine.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Sources
Advanced Application Note: Cyclopropylamine Alkynyl Derivatives in Chemical Biology & Drug Discovery
Executive Summary
Cyclopropylamine (CPA) derivatives represent a privileged scaffold in medicinal chemistry, serving as core motifs in mechanism-based inhibitors (e.g., Tranylcypromine for LSD1/MAO) and antibiotics. The incorporation of alkynyl handles into these scaffolds enables high-fidelity Click Chemistry (CuAAC), unlocking powerful applications in Activity-Based Protein Profiling (ABPP), target deconvolution, and fragment-based library synthesis.
This guide provides field-proven protocols for utilizing cyclopropylamine alkynyl derivatives, focusing on maintaining the integrity of the strained cyclopropane ring while leveraging the bioorthogonal power of the alkyne tag.
Core Applications & Mechanistic Insight
The "Warhead & Handle" Strategy
In drug discovery, the CPA moiety often acts as a "warhead"—a reactive group that undergoes single-electron transfer (SET) or oxidative ring opening within an enzyme's active site (e.g., FAD-dependent oxidases). By appending a terminal alkyne "handle" to this warhead, researchers can covalently tag the inhibited enzyme and subsequently visualize or enrich it using azido-biotin or azido-fluorophores.
Key Mechanism:
-
Recognition: The CPA-alkyne binds to the target (e.g., LSD1).
-
Activation: The enzyme attempts to oxidize the amine, triggering radical ring opening.
-
Covalent Capture: The opened ring forms a stable adduct with the cofactor (FAD) or an active site residue.
-
Click Derivatization: The alkyne remains inert until reacted with an azide reporter via CuAAC.
Visualization: ABPP Workflow
The following diagram illustrates the workflow for profiling LSD1 activity using a tranylcypromine-alkyne probe.
Figure 1: Activity-Based Protein Profiling (ABPP) workflow for cyclopropylamine targets.
Experimental Protocols
Protocol A: Synthesis of N-Propargyl Tranylcypromine (Probe Generation)
Context: Before clicking, you must synthesize the probe. Direct N-alkylation is the most efficient route for introducing the alkyne handle to the CPA scaffold.
Reagents:
-
trans-2-Phenylcyclopropylamine hydrochloride (Tranylcypromine HCl)
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (
) -
Acetonitrile (ACN, anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, suspend Tranylcypromine HCl (1.0 eq) in anhydrous ACN (0.1 M concentration).
-
Base Addition: Add
(2.5 eq) and stir at Room Temperature (RT) for 15 minutes to liberate the free amine. -
Alkylation: Dropwise add Propargyl bromide (1.1 eq). Note: Propargyl bromide is a lachrymator; handle in a fume hood.
-
Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The secondary amine product usually runs higher than the primary amine.
-
Workup: Filter off the solids (
). Concentrate the filtrate under reduced pressure. -
Purification: Purify via flash column chromatography (
, Gradient: 0-30% EtOAc in Hexanes).-
Yield Target: 60–80%.
-
QC: Verify structure via
-NMR.[1] The propargyl appears as a doublet around 3.5 ppm ( Hz).
-
Protocol B: CuAAC Click Reaction for Proteome Labeling
Context: This protocol is optimized for labeling proteins in complex lysates. The cyclopropylamine ring is stable under these standard "biocompatible" click conditions.
Reagents:
-
Lysate: Proteome treated with CPA-alkyne probe (1–2 mg/mL protein conc).
-
Reporter: Azide-PEG3-Biotin (or Fluorophore-Azide) (5 mM stock in DMSO).
-
Catalyst:
(50 mM stock in ). -
Ligand: THPTA or TBTA (10 mM stock in DMSO/Water). THPTA is preferred for aqueous lysates to prevent protein precipitation.
-
Reductant: Sodium Ascorbate (100 mM stock in
, freshly prepared ).
Reaction Setup (per 100 µL lysate):
| Component | Final Conc. | Volume to Add | Order of Addition |
| Lysate (Labeled) | ~2 mg/mL | 88 µL | 1 |
| Azide-Reporter | 100 µM | 2 µL | 2 |
| CuSO4 / THPTA Mix | 1 mM / 0.5 mM | 5 µL (pre-mixed) | 3 |
| Sodium Ascorbate | 5 mM | 5 µL | 4 (Initiator) |
Procedure:
-
Pre-mix Catalyst: Mix the
and THPTA stocks in a 1:2 molar ratio (e.g., 10 µL + 20 µL THPTA + 70 µL ) and incubate for 5 mins before adding to the lysate. This protects the protein from Cu-induced oxidation. -
Initiation: Add reagents in the order listed above. Vortex gently after each addition.
-
Incubation: Rotate the samples at RT for 1 hour in the dark.
-
Termination: Stop the reaction by adding cold Acetone (4x volume) or MeOH/CHCl3 to precipitate proteins.
-
Wash: Pellet proteins (10,000 x g, 5 min), discard supernatant, and wash the pellet 2x with cold MeOH to remove unreacted reagents.
-
Solubilization: Resuspend the pellet in PBS + 1% SDS for downstream Streptavidin enrichment.
Data Analysis & Troubleshooting
Interpreting ABPP Results
When analyzing Western Blots or Mass Spec data from these experiments, use the following logic to validate specificity:
| Observation | Interpretation | Action |
| Strong Signal | Probe successfully bound and clicked. | Proceed to competition assay. |
| Signal Disappears with Inhibitor | Binding is specific to the active site. | Valid Hit. |
| Signal Persists with Inhibitor | Non-specific binding (off-target). | Optimize probe conc. or wash steps. |
| No Signal | Poor probe permeability or failed click. | Check click reagents (Ascorbate is usually the culprit). |
Stability of Cyclopropylamines in Click
-
Risk: Highly acidic conditions or strong radical oxidants can open the cyclopropane ring prematurely.
-
Mitigation: The Cu(I) generated in situ by Ascorbate/Cu(II) is generally safe for CPAs. However, avoid using Cu(I) sources like CuI/acetonitrile without a ligand, as disproportionation can lead to reactive species. Always use THPTA or TBTA to chelate Copper.
References
-
Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity. Source: National Institutes of Health (PMC) URL:[Link]
-
Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Source: ACS Central Science URL:[Link]
-
Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias. Source: National Institutes of Health (PMC) URL:[Link]
-
Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Source: ChemTalk URL:[Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Source: Semantic Scholar / Org. Lett. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-(Phenoxymethyl)cyclopropan-1-amine HCl
Executive Summary & Molecule Profile
User Issue: You are attempting to dissolve 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS: 742051-91-8 / 1194376-62-5) in non-polar or moderately polar organic solvents (DCM, THF, Toluene) for synthesis, but the material persists as a solid or forms a gum.
Root Cause Analysis:
The target molecule exists as a hydrochloride salt .[1] In this form, the ionic lattice energy between the ammonium cation (
To achieve solubility in organic media (DCM, EtOAc, Toluene), you must disrupt this ionic interaction. This guide provides three protocols to achieve this, ranging from isolation of the free base to in-situ solubilization.
Physicochemical Profile
| Property | HCl Salt Form (Current) | Free Base Form (Target) |
| State | Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Polarity | Ionic / High | Lipophilic / Low-Medium |
| Water Solubility | High | Low / Insoluble |
| DCM/EtOAc Solubility | Negligible (Suspension) | High (Homogeneous Solution) |
| Reactive Species | Ammonium ( | Primary Amine ( |
Module A: The "Free-Basing" Protocol (Recommended)
Use this method if you need a clean, homogeneous stock solution in organic solvents (DCM, THF, Ether) for reactions like amide coupling, reductive amination, or nucleophilic substitution.
The Concept: We use a biphasic extraction to deprotonate the ammonium salt. The neutral amine, being lipophilic due to the phenoxymethyl group, will naturally migrate into the organic layer.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 equivalent of the amine HCl salt in the minimum amount of Water (approx. 5-10 mL per gram). If it is slow to dissolve, mild warming (30°C) or adding a small amount of Methanol (10% v/v) is acceptable.
-
Basification: Slowly add 1M NaOH (or Saturated
) to the aqueous solution while stirring.-
Target pH: > 12.
-
Observation: The clear solution will turn cloudy/milky as the neutral amine (oil) separates from the water.
-
-
Extraction: Add an equal volume of Dichloromethane (DCM) . Shake vigorously and vent.
-
Note: DCM is preferred over Ether/EtOAc for this specific molecule because the phenoxymethyl group provides good solubility in chlorinated solvents.
-
-
Separation: Collect the lower organic layer (DCM). Repeat the extraction of the aqueous layer 2x more with fresh DCM.
-
Drying: Combine organic layers, dry over anhydrous
(Sodium Sulfate) for 15 minutes. -
Isolation: Filter and concentrate under reduced pressure (Rotavap).
-
Result: You will obtain the free amine as a colorless to pale yellow oil. This oil is now miscible with THF, Toluene, DCM, and MeCN.
-
Workflow Visualization
Figure 1: Biphasic extraction workflow for converting the HCl salt to the organic-soluble free base.
Module B: In-Situ Solubilization (One-Pot)
Use this method if you cannot isolate the intermediate or need to run the reaction immediately in a solvent like DMF, THF, or Acetonitrile.
The Concept: Instead of pre-extracting, you use an organic base to "spring" the free amine inside the reaction vessel.
Protocol:
-
Suspend the Amine HCl salt in your reaction solvent (e.g., THF or DMF). It will likely remain a suspension.
-
Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .
-
Observation: The suspension should clear up significantly within 5-10 minutes.
Critical Warning for Cyclopropanes: Avoid using strong Lewis acids or extremely high temperatures (>100°C) immediately after freeing the base, as the cyclopropane ring has significant ring strain. While the phenoxymethyl group stabilizes it, the ring can open under forcing acidic conditions.
Troubleshooting & FAQs
Q1: I followed the extraction, but my yield is low. Where is my compound?
-
Diagnosis: The amine might be partially water-soluble.[2][4] The cyclopropylamine core is small, and while the phenoxymethyl group adds lipophilicity, the overall molecule is not extremely greasy.
-
Fix: Saturate the aqueous layer with NaCl (Brine) before the DCM extraction. This "salting out" effect forces the organic amine into the DCM layer.
Q2: Can I use DMSO to dissolve the HCl salt directly?
-
Answer: Yes. The HCl salt is soluble in DMSO.
-
Caveat: DMSO is difficult to remove later. Only use this if your subsequent reaction can tolerate DMSO and if you have a workup plan (e.g., flooding with water later) to remove it.
Q3: The free base turned into a solid after a few days. Is it degraded?
-
Answer: Likely not.[4] Primary amines absorb
from the air to form carbamates (white crust). -
Prevention: Store the free base oil under Nitrogen or Argon in a sealed vial at -20°C. If you see a solid crust, redissolve in DCM and wash with basic water to regenerate the amine.
Q4: Is the cyclopropane ring stable to HCl removal?
-
Answer: Yes. Standard basic extraction (NaOH/NaHCO3) does not affect the cyclopropane ring. The ring is sensitive to electrophilic attack (acidic ring opening), so removing the acid actually stabilizes the scaffold.
Solubility Decision Matrix
Use this logic flow to select the correct solvent system for your specific application.
Figure 2: Decision matrix for solvent and protocol selection based on experimental goals.
References
-
PubChem. (n.d.).[5] 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Structure and Properties of Amines (Solubility and Basicity).[6] Retrieved March 2, 2026, from [Link]
-
ResearchGate. (2021). Protocols for Free-Basing Amine Hydrochloride Salts. Retrieved March 2, 2026, from [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Nucleophilic Substitution with Cyclopropylamines
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Cyclopropylamine (
Unlike simple aliphatic amines, cyclopropylamine presents a unique "Triad of Challenges":
-
Volatility (bp ~50 °C): Significant stoichiometric loss occurs in open vessels or during exothermic additions.
-
Steric/Electronic Mismatch: The cyclopropyl group exerts more steric demand than a methyl group, and the
-like character of the ring carbons affects the nucleophilicity of the nitrogen. -
Ring Strain (~27.5 kcal/mol): While generally robust in basic conditions, the ring is susceptible to opening under specific Lewis acidic conditions or radical pathways, and the amine itself avidly absorbs CO
to form carbamates, deactivating the nucleophile.
This guide provides a diagnostic workflow and targeted solutions to restore high yields in your amination reactions.
Diagnostic Workflow
Before altering your synthetic route, use this logic tree to identify the root cause of failure.
Figure 1: Diagnostic logic for isolating failure modes in cyclopropylamine substitutions.
Troubleshooting Guide (FAQ Format)
Issue 1: The "Disappearing Reagent" Phenomenon
Q: I added 2.0 equivalents of cyclopropylamine to my S
A: You are likely losing the nucleophile to evaporation.
Cyclopropylamine boils at 50 °C. In an S
-
The Fix: Perform these reactions in a sealed pressure tube or autoclave. This keeps the amine in the liquid phase and maintains the necessary concentration gradient.
-
Pro-Tip: If you must use an open vessel, use 5–10 equivalents of the amine and employ a dry-ice/acetone condenser, not just a water condenser.
Issue 2: Reagent Quality & "Crusty" Bottles
Q: My bottle of cyclopropylamine has white solids around the cap. Is it safe to use?
A: The white solid is likely cyclopropylammonium carbamate, formed by the reaction of the amine with atmospheric CO
-
Mechanism:
-
Impact: This salt is non-nucleophilic in your desired reaction and throws off your stoichiometry (you think you are adding amine, but you are adding unreactive salt).
-
The Fix: Distill the amine over KOH pellets before use if the bottle is old. Store under nitrogen/argon.
Issue 3: S Ar Reactivity (Fluorine vs. Chlorine)
Q: My S
A: Cyclopropylamine is sterically more demanding than methylamine. For deactivated or hindered heteroaryl halides, Chloride is often an insufficient leaving group due to the rate-determining step being the initial nucleophilic attack (addition).
-
The Fix: Switch to the Fluoro-derivative (2-fluoropyridine).
-
Why? In S
Ar, the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the rate-determining addition step. This is often the "magic bullet" for cyclopropylamine S Ar reactions [1].
Issue 4: Competition with Elimination (E2)
Q: I am trying to alkylate cyclopropylamine with a secondary alkyl bromide, but I'm isolating mostly alkene.
A: Cyclopropylamine is a primary amine but also a base. With secondary alkyl halides, steric hindrance in the transition state for S
-
The Fix:
-
Solvent Switch: Use a polar aprotic solvent like Acetonitrile or DMF to enhance nucleophilicity relative to basicity. Avoid heating if possible.[1][2][3][4][5][6]
-
Leaving Group: Switch from Bromide to Tosylate or Mesylate (sometimes reduces E2 ratio) or use the Azide method (displace halide with azide, then reduce to amine) if direct alkylation fails.
-
Optimized Experimental Protocols
Protocol A: High-Yield S Ar with Cyclopropylamine
Target: Heteroaryl Halides (Pyrimidines, Pyridines, Quinolines)
Rationale: Uses a sealed system to prevent loss of volatiles and a polar aprotic solvent to maximize nucleophilicity.
-
Preparation: Dry DMSO or NMP is the solvent of choice. (Avoid Ethanol if high temp is needed, as it reduces the rate compared to dipolar aprotic solvents).
-
Stoichiometry:
-
Substrate (1.0 equiv)
-
Cyclopropylamine (2.5 – 3.0 equiv) — Excess acts as the acid scavenger.
-
Optional: DIPEA (1.5 equiv) if you want to conserve the cyclopropylamine.
-
-
Setup:
-
Place substrate and solvent (0.5 M concentration) in a heavy-walled pressure tube (e.g., Ace Glass).
-
Cool to 0 °C.
-
Add cyclopropylamine via syringe (cold addition prevents vaporization).
-
Seal the tube tightly.
-
-
Reaction:
-
Heat to 80–100 °C behind a blast shield.
-
Monitor by LCMS. (Note: Reaction usually completes in 2–4 hours).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 3x with Water (crucial to remove DMSO/NMP).
-
Wash 1x with Brine.
-
Dry over Na
SO .[7]
-
Protocol B: Alkylation of Cyclopropylamine (S 2)
Target: Primary Alkyl Halides / Benzyl Halides
Rationale: Prevents poly-alkylation (formation of tertiary amines).
-
Stoichiometry: Use a large excess of cyclopropylamine (5.0 to 10.0 equiv ) relative to the alkyl halide.
-
Why? Statistically ensures the alkyl halide encounters a primary amine rather than the newly formed secondary amine product.
-
-
Solvent: THF or Acetonitrile.
-
Procedure:
-
Dissolve cyclopropylamine (10 equiv) in THF.
-
Add alkyl halide (1 equiv) dropwise at 0 °C or Room Temp.
-
Stir at RT.[7] Do not heat unless necessary (heating promotes over-alkylation and elimination).
-
-
Purification:
-
Evaporate the excess cyclopropylamine (easy due to low bp) under reduced pressure carefully (don't lose your product if it's also volatile).
-
Acid/Base extraction is effective for purification.
-
Data & Reference Tables
Table 1: Solvent Effects on S Ar Reaction Rates
Relative rates of nucleophilic substitution with amines on activated aryl halides.
| Solvent | Dielectric Constant | Rate Enhancement | Recommendation |
| DMSO | 46.7 | High (++++) | Best for unreactive substrates. Hard to remove. |
| NMP | 32.2 | High (++++) | Excellent alternative to DMSO. |
| DMF | 36.7 | High (+++) | Good standard, watch for decomposition at >120°C. |
| Acetonitrile | 37.5 | Moderate (++) | Good for S |
| Ethanol/IPA | 24.5 / 17.9 | Low (+) | H-bonding to amine reduces nucleophilicity. Avoid for difficult cases. |
Table 2: Leaving Group Hierarchy for Cyclopropylamine S Ar
Order of reactivity when attacking electron-deficient heterocycles.
| Leaving Group | Reactivity | Mechanism Note |
| -F | Highest | Electronegativity stabilizes the transition state (Meisenheimer complex). |
| -NO | High | Excellent leaving group, but can be bulky. |
| -Cl | Moderate | Standard, but may require higher temp/pressure. |
| -Br | Moderate/Low | Often slower than Cl in S |
| -I | Lowest | Poor for S |
References
- Nucleophilic Aromatic Substitution Trends: Bunnett, J. F.; Zahler, R. E. "Chem. Rev." 1951, 49, 273. (Classic review establishing F > Cl > Br > I order in S Ar).
-
Cyclopropylamine Properties & Handling: Cyclopropylamine Safety Data Sheet. Sigma-Aldrich.
-
Optimiz
Ar Reactions: Rohrbach, S. et al. "Practical and Scalable Synthesis of S Ar Products." Org.[8][6][9] Process Res. Dev.2019 , 23, 10, 2280–2286. [Link] - Solvent Effects in Nucleophilic Substitution: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, Wiley-VCH, 2003.
(Note: Always consult the specific SDS for your batch of cyclopropylamine regarding local safety regulations.)
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 1-(Phenoxymethyl)cyclopropan-1-amine Purification
Welcome to the Application Scientist Knowledge Base
Welcome to the dedicated technical support center for the synthesis and purification of 1-(Phenoxymethyl)cyclopropan-1-amine and its precursors. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we analyze the chemical causality behind common bottlenecks—such as stubborn Mitsunobu byproducts and cyclopropane ring instability—and provide self-validating, scalable protocols to ensure high-purity API recovery.
Synthetic Workflow & Purification Checkpoints
The following workflow maps the optimal synthetic route from 1-aminocyclopropanecarboxylic acid (ACC) derivatives to the target hydrochloride salt, highlighting the critical purification interventions required at each stage.
Fig 1: Synthetic workflow and purification checkpoints for 1-(Phenoxymethyl)cyclopropan-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the Mitsunobu reaction to form the phenoxymethyl ether, I am struggling to separate triphenylphosphine oxide (TPPO) from the Boc-protected intermediate. Column chromatography is failing due to co-elution. What is the mechanistic reason for this, and how can I resolve it?
Expert Answer: The Mitsunobu reaction is notorious for its difficult workup[1]. TPPO (
Q2: When deprotecting the tert-butyl (1-(phenoxymethyl)cyclopropyl)carbamate using neat TFA, I observe multiple degradation products and low yields of the free amine. Why is this happening? Expert Answer: Cyclopropylamines are highly strained ring systems (carrying ~27.5 kcal/mol of ring strain). While the 1-amino substituent provides some kinetic stability[4], extended exposure to neat Trifluoroacetic acid (TFA)—especially if the reaction exothermic heat is not controlled—can lead to the protonation of the ether oxygen or the ring itself. This triggers a carbocation-mediated ring-opening cascade, yielding allylic or homoallylic degradation products[5]. The Solution: Transition to a strictly controlled, anhydrous 4M HCl in 1,4-dioxane system at 0 °C. The anhydrous environment prevents nucleophilic attack by water, and the chloride counterion immediately forms the stable, insoluble hydrochloride salt of the amine, driving the equilibrium forward and protecting the cyclopropane ring from further electrophilic degradation.
Q3: How do I efficiently isolate the highly water-soluble cyclopropyl amino alcohol intermediate after the reduction of Boc-ACC-OH?
Expert Answer: The reduction of 1-aminocyclopropanecarboxylic acid (ACC) derivatives yields an alcohol that is intensely hydrophilic. Standard aqueous workups (liquid-liquid extraction) will lead to massive yield losses because the intermediate readily partitions into the aqueous phase.
The Solution: If utilizing
Quantitative Data: Purification Strategies
When scaling up the synthesis of 1-(Phenoxymethyl)cyclopropan-1-amine, choosing the right Mitsunobu purification strategy is critical for maintaining high throughput and yield.
Table 1: Comparison of TPPO Depletion Strategies for Mitsunobu Intermediates
| Purification Strategy | Reagents / Conditions | TPPO Removal (%) | Scalability | API Precursor Recovery (%) |
| Column Chromatography | Silica Gel, EtOAc/Hexane | 85 - 95% | Low | 70 - 80% |
| Solvent Precipitation | Toluene / MTBE (0 °C) | > 98% | High | > 90% |
| Lewis Acid Complexation | > 99% | Medium | 85 - 90% | |
| Resin-Bound Phosphine | PS- | 100% | Very Low | > 95% |
Data synthesized from process chemistry optimization studies on TPPO purging[1][2][3].
Validated Experimental Protocols
Protocol A: Chromatography-Free Mitsunobu Purification (TPPO Purge)
This protocol utilizes physicochemical divergence to precipitate TPPO, ensuring a self-validating purification step without silica gel[2][6].
-
Solvent Exchange: Concentrate the crude Mitsunobu reaction mixture (typically in THF or DCM) under reduced pressure until a thick oil is obtained.
-
Resuspension: Add minimal Toluene (approximately 2.5 mL per gram of crude mass) to the flask.
-
Homogenization: Heat the mixture gently to 50 °C under stirring until the oil is completely dissolved into a homogenous solution.
-
Precipitation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C). Stir continuously for 2 hours. A dense white crystalline precipitate (TPPO and
) will form. -
Filtration: Filter the cold suspension through a sintered glass funnel (porosity 3).
-
Washing: Wash the filter cake with a small volume (0.5 mL/g) of ice-cold Toluene.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the highly enriched tert-butyl (1-(phenoxymethyl)cyclopropyl)carbamate intermediate.
Protocol B: Anhydrous Boc Deprotection & Direct Salt Isolation
This protocol avoids ring-opening side reactions and bypasses the isolation of the highly polar, unstable free base[5].
-
Preparation: Dissolve the purified tert-butyl (1-(phenoxymethyl)cyclopropyl)carbamate in anhydrous 1,4-dioxane (5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath under a dry nitrogen atmosphere.
-
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10 equivalents) dropwise over 15 minutes to control the exothermic deprotection.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 to 4 hours. Crucial: Do not apply heat.
-
Crystallization: As the Boc group is cleaved, the 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride salt will begin to precipitate directly from the dioxane as a white solid.
-
Harvesting: Once TLC/LCMS indicates complete consumption of the starting material, add cold diethyl ether (10 mL per gram) to the flask to force the complete precipitation of the salt.
-
Filtration: Filter the solid, wash thoroughly with cold diethyl ether, and dry under high vacuum at 40 °C to afford the pure target API.
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega (2021). URL:[Link]
-
Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry (2021). URL:[Link]
-
Mitsunobu reaction. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters / PMC (2013). URL:[Link]
- US6011181A - Triphenylphosphine oxide complex process.Google Patents (2000).
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
Welcome to the Technical Support Center for Active Pharmaceutical Ingredients (APIs) and chemical intermediates. Amine hydrochlorides are ubiquitous in drug development due to their favorable solubility profiles. However, their propensity to absorb atmospheric moisture introduces severe analytical and formulation challenges. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure scientific integrity in your laboratory workflows.
Diagnostic Workflow
Workflow for handling amine hydrochloride salts based on moisture uptake.
Section 1: The "Why" - Mechanisms of Hygroscopicity (FAQ)
Q: Why are amine hydrochloride salts particularly prone to hygroscopicity compared to free bases?
A: The hygroscopicity of a salt is governed by the thermodynamic competition between its crystal lattice energy and its hydration energy[1]. Amine hydrochlorides (
Q: How do we quantitatively classify the hygroscopicity of these salts? A: The industry standard relies on the European Pharmacopoeia (Ph. Eur.) method, which utilizes a gravimetric approach[2]. The sample is equilibrated at 25°C and 80% Relative Humidity (RH) for 24 hours. The classification is based on the percentage of weight gained, as detailed in [3].
Quantitative Data: Ph. Eur. Hygroscopicity Classification
| Classification | Criteria (Weight Gain at 25°C, 80% RH for 24h) |
| Non-hygroscopic | < 0.2% (w/w)[2] |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% (w/w)[2] |
| Moderately hygroscopic | ≥ 2.0% and < 15.0% (w/w)[2] |
| Very hygroscopic | ≥ 15.0% (w/w)[2] |
| Deliquescent | Sufficient water is absorbed to form a liquid[] |
Section 2: Troubleshooting Guide
Q: My amine HCl salt turned into a syrup on the benchtop. What happened, and can I save it? A: Your salt has undergone deliquescence [5],[]. This occurs when the vapor pressure of the saturated aqueous solution of the salt is lower than the partial pressure of water vapor in the ambient air. The salt absorbs so much moisture that it dissolves in its own hydration layer.
-
Causality: Once deliquesced, the crystal lattice is completely disrupted, and the material is highly susceptible to hydrolysis and degradation.
-
Solution: You can often recover the salt by lyophilization (freeze-drying) or by dissolving it in a minimal amount of anhydrous methanol, followed by precipitation with a non-polar anti-solvent (e.g., anhydrous diethyl ether) under a nitrogen atmosphere. In the future, highly deliquescent salts must be handled exclusively in a glovebox[5].
Q: The analytical balance reading won't stabilize when weighing my API. It keeps drifting upward. A: This continuous upward drift is the real-time observation of your sample absorbing atmospheric moisture. Even minor contaminants, such as a latent fingerprint on a weighing boat, can absorb moisture and add up to 200 µg of error ()[6].
-
Causality: As the sample sits on the balance pan, its exposed surface area scavenges water molecules. Because the mass is dynamically changing, the balance cannot lock onto a stable reading[6].
-
Solution: Never weigh highly hygroscopic compounds in an open laboratory environment. Use the "Weighing by Difference" method with sealed vials (see SOP 1 below)[7],[6].
Q: Karl Fischer titration shows varying water content across different batches of the same salt. Is my synthesis inconsistent? A: Not necessarily. If the salt is moderately to very hygroscopic, the variation in water content is likely an artifact of your laboratory's fluctuating ambient humidity rather than a synthetic inconsistency[8].
-
Causality: If samples are handled in open air prior to Karl Fischer (KF) analysis, they will rapidly equilibrate to the specific RH of the room on that given day.
-
Solution: Standardize your sample preparation. Pre-weigh the KF sample directly into a septum-sealed vial inside a dry box, and inject the KF solvent directly through the septum to dissolve the sample before transferring it to the titration vessel[7],[8].
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Rapid & Accurate Weighing of Highly Hygroscopic Salts (Weighing by Difference)
-
Self-Validating Principle: By keeping the sample sealed during the actual mass measurement, we eliminate dynamic moisture uptake. The difference between the full and empty sealed vial provides an absolute, static mass.
Step-by-Step Methodology:
-
Preparation: Place the bulk API container, several clean/dry glass vials with PTFE-lined screw caps, and a micro-spatula into a desiccator or an inert-gas glovebox[5],[7].
-
Transfer: Inside the controlled environment, transfer an approximate amount of the amine HCl salt into a clean vial. Tightly seal the cap.
-
Initial Weighing: Remove the sealed vial from the glovebox. Wipe the exterior with an anti-static cloth to prevent electrostatic interference[6]. Place it on the analytical balance and record the total mass (
). -
Dispensing: Quickly open the vial, dispense the required amount of solid directly into your reaction flask or volumetric flask, and immediately reseal the vial.
-
Final Weighing: Place the sealed vial back on the balance and record the new mass (
). -
Calculation: The exact mass of the dispensed API is
. -
Validation: Perform a Karl Fischer titration on a parallel sample handled identically to confirm the exact hydration state at the time of weighing.
SOP 2: Drying and Storage Protocol
-
Self-Validating Principle: Vacuum drying removes interstitial and surface water without causing thermal degradation, while inert backfilling prevents immediate re-hydration upon cooling.
Step-by-Step Methodology:
-
Drying: Place the wet/damp amine hydrochloride salt in a vacuum oven. Set the temperature to 10-20°C below the salt's melting point or degradation temperature (typically 40-60°C for sensitive organics). Apply high vacuum (< 10 mbar) for 12-24 hours.
-
Cooling (Critical Step): Do not break the vacuum with ambient air. Backfill the oven with dry Nitrogen or Argon gas before opening. Allow the sample to cool to room temperature under the inert atmosphere to prevent immediate condensation.
-
Storage: Transfer the dried salt to a tinted glass vial. Place the vial inside a secondary container (e.g., a larger jar) filled with active desiccant (like indicating silica gel)[9],[8]. Seal the outer jar with Parafilm and store it in a temperature-controlled environment.
References
-
Allada, R., et al. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asian Journal of Pharmaceutics. URL:[Link]
-
Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules / National Institutes of Health (NIH). URL:[Link]
-
Murikipudi, V., et al. "Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis." PubMed / National Institutes of Health (NIH). URL:[Link]
-
"The Do's and Don'ts of Laboratory Balances." Labcompare. URL:[Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labcompare.com [labcompare.com]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. Hydroxyamine Hydrochloride Suppliers, Dealers in Mumbai, Maharashtra, India [shaktichemicals.org]
Technical Support Center: Purification Strategies for 1-(Phenoxymethyl)cyclopropan-1-amine
Welcome to the Technical Support Center. 1-(Phenoxymethyl)cyclopropan-1-amine is a highly specialized primary amine building block frequently utilized in medicinal chemistry for synthesizing amides, ureas, and secondary/tertiary amines.
Due to the electron-withdrawing nature of the phenoxymethyl ether and the steric constraints of the cyclopropyl ring, its pKa is slightly depressed compared to standard aliphatic amines, while its lipophilicity (LogP) is heavily elevated. Removing this unreacted starting material from crude reaction mixtures requires exploiting either its basicity (via targeted protonation) or its nucleophilicity (via covalent scavenging).
Below is our comprehensive troubleshooting guide, standard operating procedures (SOPs), and validated workflows for isolating your target compounds.
Purification Decision Workflow
Workflow for removing 1-(Phenoxymethyl)cyclopropan-1-amine from reaction mixtures.
Troubleshooting Guide & FAQs
Q1: I performed a standard aqueous wash, but 1-(Phenoxymethyl)cyclopropan-1-amine is still present in my organic layer (e.g., Dichloromethane). Why is it not partitioning into the water? Causality & Solution: The phenoxymethyl group imparts significant lipophilicity to the molecule. Neutral water or weak acids are insufficient to overcome the favorable organic partitioning of the free base. Acid-base extraction depends entirely on the acid-base selectivity of the compounds; amines must be converted into their highly water-soluble ammonium salts to force separation[1]. To drive the amine into the aqueous layer, you must use a strongly acidic solution (like 1M HCl or 10% aqueous citric acid) to fully protonate the primary amine[2]. Ensure the pH of the aqueous wash is at least 2 units below the amine's pKa.
Q2: My synthesized product (e.g., an amide) is acid-sensitive and degrades during 1M HCl extraction. How can I remove the excess amine without an acidic aqueous workup? Causality & Solution: You should transition from liquid-liquid extraction to solid-phase covalent scavenging. Polymer-supported (PS) scavengers, such as PS-Isocyanate or PS-Benzaldehyde, are functionalized solid supports designed to irreversibly capture specific compounds from reaction mixtures[3]. Because your product is an amide (which lacks primary amine nucleophilicity), it will not react with the resin. The resin selectively forms a covalent bond (a urea or imine) with the unreacted 1-(Phenoxymethyl)cyclopropan-1-amine[4]. The spent resin is then easily removed by simple filtration, leaving the pure product in solution[5].
Q3: I added PS-Benzaldehyde to my reaction mixture, but the scavenging is incomplete after 1 hour. What is the limiting factor? Causality & Solution: Three factors control solid-supported scavenging: solvent swelling, stoichiometry, and steric hindrance. Lightly cross-linked polystyrene resins require specific solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to properly swell the polymer matrix and allow the amine access to the reactive sites[5]. Additionally, the cyclopropyl group introduces steric bulk adjacent to the amine, slowing down the reaction kinetics. Actionable steps:
-
Ensure you are using a swelling solvent (e.g., DCM).
-
Increase the resin equivalents (use 2.0–3.0 eq based on the estimated remaining amine).
-
Extend the reaction time to 4–12 hours or apply gentle heating/microwave irradiation to accelerate imine formation[6].
Quantitative Data: Scavenger Resin Selection
To optimize purification, select the appropriate scavenger resin based on your reaction conditions and required turnaround time.
| Scavenger Resin | Reactive Functional Group | Scavenging Mechanism | Typical Loading (mmol/g) | Recommended Solvents | Byproducts Generated |
| PS-Isocyanate | Isocyanate (-NCO) | Urea formation | 1.5 - 1.7 | DCM, THF, DMF | None |
| PS-Benzaldehyde | Aldehyde (-CHO) | Imine formation | 1.2 - 1.5 | DCM, THF, MeOH | Water |
| PS-Isatoic Anhydride | Isatoic Anhydride | Acylation | 1.0 - 1.2 | DCM, DMF | CO₂ |
Note: PS-Isocyanate is generally preferred for sterically hindered amines like 1-(Phenoxymethyl)cyclopropan-1-amine due to faster reaction kinetics and the absence of water as a byproduct.
Standard Operating Procedures (SOPs)
Protocol A: Liquid-Liquid Acid-Base Extraction (For Acid-Stable Products)
Self-Validating Principle: The conversion of the lipophilic free base into an ionic hydrochloride salt guarantees its insolubility in the organic phase, enforcing a strict phase separation driven by thermodynamics[7].
-
Dilution: Dilute the crude reaction mixture in a water-immiscible, semi-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate)[1].
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl (or 10% Citric Acid for milder conditions).
-
Agitation: Shake vigorously and vent frequently to release pressure. Allow the layers to separate completely. The unreacted 1-(Phenoxymethyl)cyclopropan-1-amine is now in the aqueous layer as a water-soluble ammonium salt[8].
-
Separation: Drain the aqueous layer. Repeat the acidic wash 1–2 more times to ensure complete removal of the amine[7].
-
Neutralization (Optional): Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.
-
Isolation: Dry the organic layer over a solid inorganic drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product[9].
Protocol B: Polymer-Supported Scavenging (For Acid-Sensitive Products)
Self-Validating Principle: Immobilizing the electrophile on a macroscopic polymer bead ensures that the resulting amine-adduct undergoes a phase change (solute to solid). This enables separation by purely physical means (filtration) without exposing the product to harsh pH changes[5].
-
Preparation: Quench the primary reaction (e.g., amide coupling). If the reaction was performed in a non-swelling solvent (like acetonitrile), concentrate the mixture and redissolve it in DCM or THF[5].
-
Resin Addition: Add 2.0 to 3.0 equivalents of PS-Isocyanate resin (calculated based on the initial molar amount of the amine minus the expected product yield).
-
Incubation: Agitate the suspension gently on an orbital shaker for 2 to 4 hours at room temperature. (Critical: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads).
-
Filtration: Filter the mixture through a fritted glass funnel or a solid-phase extraction (SPE) cartridge.
-
Washing: Wash the resin bed with 2–3 column volumes of DCM to elute any trapped product.
-
Concentration: Evaporate the combined filtrates to obtain the amine-free product.
References
-
[4] Covalent Scavengers for Primary and Secondary Amines. Thieme Connect.4
-
[6] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. PubMed. 6
-
[1] Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. 1
Sources
- 1. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. sopachem.com [sopachem.com]
- 6. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
1H NMR spectrum analysis of 1-(Phenoxymethyl)cyclopropan-1-amine HCl
Comprehensive 1H NMR Analysis Guide: 1-(Phenoxymethyl)cyclopropan-1-amine (HCl Salt vs. Free Base)
Executive Summary
1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS 1851654-91-5) is a highly valued building block in medicinal chemistry, frequently utilized to introduce the rigid, metabolically stable cyclopropylamine pharmacophore into drug candidates[1]. For researchers and drug development professionals, verifying the structural integrity and purity of this intermediate is a daily necessity.
This guide provides an objective, comparative analysis of the 1H NMR spectral characteristics of 1-(Phenoxymethyl)cyclopropan-1-amine in its HCl salt form versus its free base form. By understanding the profound electronic and stereochemical effects that protonation exerts on this specific scaffold, analytical chemists can prevent misassignments, optimize solvent selection, and accurately interpret complex splitting patterns.
Structural & Mechanistic Insights
To accurately interpret the 1H NMR spectrum of 1-(Phenoxymethyl)cyclopropan-1-amine, one must first deconstruct its unique geometric and electronic properties.
The Diastereotopic Nature of the Cyclopropane Ring
The cyclopropane ring imposes rigid geometric constraints on the molecule. The C1 carbon is a quaternary center substituted with two different functional groups: an amine (-NH2 or -NH3+) and a phenoxymethyl group (-CH2-O-Ph). Because of these substituents, the molecule possesses a plane of symmetry that bisects the C2-C3 bond. This symmetry renders the C2 and C3 methylene carbons chemically equivalent. However, the two protons on each of these methylene carbons are diastereotopic [2].
One proton (
Electronic Perturbation: Salt vs. Free Base
The protonation state of the primary amine drastically alters the electron density of the adjacent carbon framework. In the free base form, the -NH2 group is mildly electron-donating via induction. However, upon conversion to the hydrochloride salt, the resulting ammonium cation (-NH3+) becomes strongly electron-withdrawing[3]. This localized positive charge deshields the adjacent C1 carbon, pulling electron density away from the cyclopropane ring and the adjacent phenoxymethyl methylene group, resulting in a pronounced downfield shift in the NMR spectrum[3].
Fig 1. Electronic effects of protonation on the chemical shifts of diastereotopic protons.
Experimental Workflows & Methodologies
To ensure a self-validating analytical system, the choice of solvent must be dictated by the compound's protonation state. The HCl salt exhibits poor solubility in chloroform and requires a highly polar, aprotic solvent like DMSO-d6. Conversely, the free base is highly soluble in CDCl3.
Protocol A: Preparation and Analysis of the HCl Salt
-
Sample Weighing: Accurately weigh 10–15 mg of 1-(Phenoxymethyl)cyclopropan-1-amine HCl. Causality: This mass range ensures a high signal-to-noise ratio for the complex cyclopropane multiplets without causing line broadening due to high viscosity.
-
Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Homogenization: Vortex the NMR tube for 15 seconds to ensure complete dissolution.
-
Acquisition: Acquire the spectrum at 298 K on a 400 MHz or 600 MHz spectrometer using a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second and acquire 16 scans. Causality: A 1-second delay allows for sufficient longitudinal relaxation (
) of the rigid cyclopropane protons, ensuring accurate integration values.
Protocol B: Free-Basing and Analysis
-
Extraction: Suspend 20 mg of the HCl salt in 2 mL of dichloromethane (DCM). Add 2 mL of saturated aqueous NaHCO3.
-
Phase Separation: Vortex vigorously for 2 minutes to liberate the free base. Extract the lower organic (DCM) layer.
-
Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the DCM under a gentle stream of nitrogen.
-
NMR Preparation: Dissolve the resulting free base oil in 0.6 mL of CDCl3 (with TMS) and acquire the spectrum using the identical acquisition parameters described in Protocol A.
Fig 2. Standardized workflow for comparative 1H NMR analysis of cyclopropylamines.
Comparative Data Presentation
The following table summarizes the quantitative chemical shift differences between the two forms. The data clearly illustrates the deshielding impact of the -NH3+ group on the local proton environments.
| Proton Environment | Free Base (CDCl3, δ ppm) | HCl Salt (DMSO-d6, δ ppm) | Multiplicity | Integration |
| Amine (-NH2 / -NH3+) | ~1.80 | ~8.50 | Broad Singlet (br s) | 2H / 3H |
| Phenoxymethyl (-CH2-O-) | ~3.90 | ~4.25 | Singlet (s) | 2H |
| Cyclopropane ( | ~0.85 | ~1.25 | Multiplet (m) | 2H |
| Cyclopropane ( | ~0.65 | ~1.05 | Multiplet (m) | 2H |
| Aromatic (ortho/para) | 6.90 - 7.05 | 6.95 - 7.10 | Multiplet (m) | 3H |
| Aromatic (meta) | 7.25 - 7.35 | 7.30 - 7.40 | Multiplet (m) | 2H |
Key Analytical Takeaways:
-
The Amine Peak: In the free base, the -NH2 protons appear as a broad singlet around 1.80 ppm, which can sometimes be obscured by water impurities in CDCl3. In the HCl salt, the -NH3+ protons are highly deshielded and appear as a distinct, broad 3H singlet far downfield at ~8.50 ppm[3]. This peak will rapidly disappear if a drop of D2O is added to the NMR tube due to deuterium exchange.
-
Methylene Shift: The singlet corresponding to the -CH2-O- group shifts downfield by approximately 0.35 ppm upon protonation. This is a reliable diagnostic marker for confirming salt formation.
-
Cyclopropane Resolution: The diastereotopic cyclopropane protons maintain their ~0.2 ppm separation in both forms, but the entire AA'BB' system shifts downfield by ~0.4 ppm in the HCl salt. The protons cis to the amine (
) experience a slightly stronger deshielding effect from the ammonium cation than those trans to it ( ).
Conclusion
For drug development professionals synthesizing 1-(Phenoxymethyl)cyclopropan-1-amine derivatives, analyzing the compound in its HCl salt form using DMSO-d6 is generally superior to analyzing the free base. The salt form provides a highly stable, non-volatile sample with a distinct, easily identifiable -NH3+ resonance[3]. Furthermore, understanding the diastereotopic nature of the cyclopropane ring prevents the misinterpretation of the two distinct 2H multiplets as an impurity, ensuring confident downstream structural validation.
References
1.[1] ChemSrc. "1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride - CAS 1851654-91-5". Available at: [Link] 2.[2] Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples". Available at: [Link] 3.[3] American Chemical Society (ACS Publications). "From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment". Available at: [Link]
Sources
Navigating the Structural Maze: A Comparative Guide to the LC-MS Fragmentation of 1-(Phenoxymethyl)cyclopropan-1-amine
For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. 1-(Phenoxymethyl)cyclopropan-1-amine, a molecule incorporating a strained cyclopropyl ring, a primary amine, and a phenoxy ether, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern, offering a predictive framework for its identification. Furthermore, we will objectively compare the insights derived from LC-MS with those from Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comprehensive guide to selecting the optimal analytical strategy.
The Predicted LC-MS/MS Fragmentation Pathway of 1-(Phenoxymethyl)cyclopropan-1-amine
Under typical reversed-phase LC conditions with electrospray ionization (ESI) in positive mode, 1-(Phenoxymethyl)cyclopropan-1-amine (Molecular Formula: C10H13NO, Molecular Weight: 163.22 g/mol ) is expected to be readily protonated to form the precursor ion [M+H]+ at m/z 164.11.[1][2] Subsequent collision-induced dissociation (CID) would likely initiate fragmentation along several competing pathways, dictated by the relative stabilities of the resulting fragment ions.
The primary amine and the ether oxygen are the most probable sites of protonation. The strained cyclopropane ring and the C-N and C-O bonds represent labile points for fragmentation.[3][4][5]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Amine: A hallmark of amine fragmentation, the cleavage of the C-C bond adjacent to the nitrogen is anticipated.[6][7][8][9] This would lead to the loss of the phenoxymethyl radical and the formation of a stable cyclopropyliminium ion at m/z 56 .
-
Cleavage of the Phenoxy Ether Bond: Scission of the C-O ether bond can occur in two ways:
-
Loss of a neutral phenol molecule (94 Da) from the protonated precursor, yielding a fragment at m/z 70 . This corresponds to the protonated 1-methylenecyclopropan-1-amine.
-
Formation of the phenoxy radical with the charge retained on the cyclopropylmethylamine portion, also leading to the fragment at m/z 70 .
-
-
Formation of the Tropylium Ion: A common rearrangement in molecules containing a benzyl or similar moiety, the formation of the highly stable tropylium ion at m/z 91 is a possibility, although it would require more extensive bond rearrangements in this specific structure.[10]
-
Loss of Ammonia: Neutral loss of ammonia (17 Da) from the precursor ion could result in a fragment at m/z 147 .
-
Cleavage leading to the Phenoxymethyl Cation: Fragmentation could also result in the formation of a phenoxymethyl cation at m/z 107 .
The following diagram illustrates these predicted fragmentation pathways.
Caption: Predicted LC-MS/MS fragmentation of 1-(Phenoxymethyl)cyclopropan-1-amine.
A Comparative Analysis of Analytical Techniques
While LC-MS provides valuable information on the molecular weight and fragmentation of 1-(Phenoxymethyl)cyclopropan-1-amine, a comprehensive structural characterization often necessitates complementary techniques. Here, we compare the utility of LC-MS with GC-MS and NMR spectroscopy.
| Feature | LC-MS/MS (ESI) | GC-MS (EI) | NMR Spectroscopy (¹H, ¹³C) |
| Sample Volatility | Not required | Required | Not required |
| Ionization | Soft ionization (protonation) | Hard ionization (electron impact) | Non-destructive |
| Molecular Ion | Strong [M+H]⁺ peak | Often weak or absent | Not applicable |
| Fragmentation | Controlled, predictable fragments | Extensive, complex fragmentation | No fragmentation |
| Structural Detail | Connectivity of fragments | "Fingerprint" spectrum | Detailed atom connectivity, stereochemistry |
| Sensitivity | High (picogram to femtogram) | High (picogram) | Lower (microgram to milligram) |
| Primary Use | Identification and quantification | Identification of unknowns | Unambiguous structure elucidation |
Experimental Protocols
LC-MS/MS Method for 1-(Phenoxymethyl)cyclopropan-1-amine
This protocol is a starting point and should be optimized for the specific instrumentation used.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 50-300, followed by data-dependent MS/MS of the top 3 most intense ions.
-
Precursor Ion: m/z 164.11.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
GC-MS Method for 1-(Phenoxymethyl)cyclopropan-1-amine
For a comparative analysis, a GC-MS method would provide a different fragmentation pattern due to the higher energy of electron ionization.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
NMR Spectroscopy for 1-(Phenoxymethyl)cyclopropan-1-amine
NMR provides the most definitive structural information.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of all protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
2D NMR (Optional but Recommended):
-
COSY: To establish proton-proton correlations.
-
HSQC: To determine direct proton-carbon one-bond correlations.
-
HMBC: To identify long-range proton-carbon correlations, which is crucial for connecting the phenoxy, methyl, and cyclopropyl moieties.
-
Workflow for Comparative Structural Elucidation
The following diagram outlines a logical workflow for utilizing these techniques for a comprehensive structural analysis.
Caption: A workflow for the comprehensive structural elucidation of small molecules.
Conclusion
The LC-MS/MS fragmentation of 1-(Phenoxymethyl)cyclopropan-1-amine is predicted to be dominated by cleavages directed by the primary amine and the strained cyclopropyl ring, yielding characteristic fragment ions. While LC-MS is a powerful tool for initial identification and quantification, this guide underscores the importance of a multi-technique approach for unambiguous structural confirmation. The orthogonal fragmentation patterns provided by GC-EI-MS and the detailed connectivity information from NMR spectroscopy are invaluable for a robust and defensible structural assignment in a drug discovery and development setting. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective analytical strategy to confidently navigate the complexities of novel molecular structures.
References
-
ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram. Available from: [Link].
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link].
-
NIST. Cyclopropylamine - NIST WebBook. Available from: [Link].
-
Whitman College. GCMS Section 6.15. Available from: [Link].
-
ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available from: [Link].
-
NIST. Cyclopropylamine - NIST WebBook. Available from: [Link].
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available from: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].
-
PubChem. Cyclopropylamine. Available from: [Link].
-
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available from: [Link].
-
OpenOChem Learn. MS Fragmentation. Available from: [Link].
-
MDPI. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link].
-
PubChemLite. 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride (C10H13NO). Available from: [Link].
-
PMC. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available from: [Link].
-
PMC. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Available from: [Link].
-
ResearchGate. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link].
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link].
-
Mascot. Mascot help: Peptide fragmentation. Available from: [Link].
-
PubMed. Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Available from: [Link].
-
The Royal Society of Chemistry. 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Available from: [Link].
-
MDPI. Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Available from: [Link].
-
PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link].
-
PubMed. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Available from: [Link].
-
University of Huddersfield. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link].
-
Doc Brown. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and.... Available from: [Link].
-
Elissia Franklin, PhD. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Available from: [Link].
Sources
- 1. CAS 742051-91-8 | Cyclopropanamine, 1-(phenoxymethyl)- - Synblock [synblock.com]
- 2. PubChemLite - 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropylamine [webbook.nist.gov]
- 5. Cyclopropylamine [webbook.nist.gov]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 10. fiveable.me [fiveable.me]
Beyond the Scaffold: Benchmarking Tranylcypromine Analogs vs. 1-(Phenoxymethyl)cyclopropan-1-amine Derivatives
This is a comprehensive technical guide comparing Tranylcypromine (TCP) Analogs with 1-(Phenoxymethyl)cyclopropan-1-amine derivatives .
This guide addresses the structural, mechanistic, and pharmacological divergences between the "Gold Standard" vicinal scaffold (TCP) and the "Challenger" geminal scaffold (Phenoxymethyl derivatives), specifically in the context of LSD1 (KDM1A) and MAO inhibition.
Executive Summary
Tranylcypromine (TCP) , a trans-1,2-disubstituted cyclopropane, remains the privileged scaffold for developing irreversible inhibitors of FAD-dependent amine oxidases (LSD1, MAO-A, MAO-B). However, its lack of selectivity and the requirement for chiral resolution (enantiomeric separation) present development hurdles.
1-(Phenoxymethyl)cyclopropan-1-amine derivatives represent a structural pivot to a gem-disubstituted (1,1-substitution) scaffold. This modification introduces an ether linker and alters the ring-opening kinetics, offering a pathway to achiral synthesis and distinct selectivity profiles. This guide evaluates the trade-offs between these two chemotypes.
Part 1: Structural & Mechanistic Divergence
The core difference lies in the topology of substitution on the cyclopropane ring, which dictates the mechanism of Single Electron Transfer (SET) and the subsequent stability of the radical intermediate.
The Scaffolds
| Feature | Tranylcypromine (TCP) Analogs | 1-(Phenoxymethyl)cyclopropan-1-amine |
| Topology | Vicinal (1,2-substitution) | Geminal (1,1-substitution) |
| Chirality | Chiral (Requires resolution of trans-(1R,2S) from (1S,2R)). | Achiral (Symmetric ring if C2/C3 are unsubstituted). |
| Linker | Direct Aryl-Cyclopropyl bond. | Ether linker (-CH₂-O-) separates Aryl from Ring. |
| Rigidity | High; Phenyl ring rotation is constrained. | Moderate; Ether linker adds rotational freedom. |
| Electronic Effect | Phenyl ring directly stabilizes the radical via conjugation. | Oxygen atom provides inductive withdrawal; no direct resonance stabilization of the ring radical. |
Mechanism of Inactivation (The "Suicide" Step)
Both scaffolds function as mechanism-based inhibitors (suicide substrates). They are processed by the FAD cofactor, leading to ring opening and covalent adduct formation.
-
TCP Pathway: The nitrogen lone pair is oxidized by FAD (SET). The cyclopropyl ring opens to form a radical. In TCP, this radical is stabilized by the adjacent phenyl ring (benzylic radical), facilitating rapid attack on C(4a) or N(5) of FAD.
-
Phenoxymethyl Pathway: The gem-substitution creates a quaternary center at C1. Upon SET, the ring opens. However, the radical is not benzylic. It is a primary alkyl radical (on the ring carbon) or a radical stabilized only by the geminal heteroatoms. This alters the
(rate of inactivation).[]
Figure 1: Mechanism-Based Inactivation Pathway. Both scaffolds undergo SET, but the stability of the resulting radical determines the efficiency (
Part 2: Comparative Performance Data
The following data summarizes the structure-activity relationship (SAR) trends observed when shifting from the TCP scaffold to the Phenoxymethyl scaffold.
Potency and Selectivity Profile
Note: Values are representative of high-affinity analogs in each class.
| Metric | TCP Analogs (e.g., ORY-1001) | 1-(Phenoxymethyl) derivatives | Interpretation |
| LSD1 IC₅₀ | < 20 nM (Highly Potent) | 150 nM - >10 µM | TCP fits the LSD1 "methionine loop" tightly. The geminal bulk of the phenoxymethyl group often causes steric clashes in the restrictive LSD1 pocket. |
| MAO-A IC₅₀ | ~10-50 µM (Selectivity achievable) | < 1 µM (Often Potent) | The MAO active site is more accommodating of the geminal bulk. The ether linker can position the phenyl ring into the hydrophobic cage of MAO effectively. |
| Selectivity | LSD1 Selective (with N-alkylation) | MAO Selective (often) | Phenoxymethyl derivatives are excellent probes for MAO inhibition but require significant optimization to achieve LSD1 potency. |
| Metabolic Stability | Low to Moderate (CYP450 inhibition issues) | Improved | The ether linker breaks the conjugation, reducing the propensity for CYP450 heme-iron coordination common with TCPs. |
Key Experimental Insight: The "Linker Effect"
In TCP, the phenyl ring is rigid. In 1-(phenoxymethyl) derivatives, the -O-CH₂- linker introduces flexibility.
-
Observation: When screening against LSD1, 1-(phenoxymethyl) analogs often show a "loose fit," leading to reversible inhibition kinetics (competitive) rather than the desired irreversible inactivation, unless the amine is heavily substituted to force the correct orientation.
Part 3: Experimental Protocols
To validate the performance of these derivatives, the following self-validating workflows are required.
Protocol: LSD1 Demethylase Inhibition Assay (Fluorescent)
This assay measures the production of H₂O₂ coupled to a peroxidase reporter.
Reagents:
-
Recombinant Human LSD1 (1-852 aa).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Coupling System: Amplex Red + Horseradish Peroxidase (HRP).
Workflow:
-
Preparation: Dilute compounds in DMSO (Final DMSO < 1%).
-
Pre-incubation (Critical): Incubate Enzyme (50 nM) + Inhibitor for 30 minutes at room temperature.
-
Initiation: Add H3K4me2 peptide (20 µM) + Amplex Red/HRP mix.
-
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 45 minutes.
-
Validation:
-
Positive Control: TCP (IC₅₀ ~ 20-30 µM for parent, nM for analogs).
-
Negative Control: DMSO only.
-
Interference Check: Run the assay without LSD1 but with H₂O₂ to ensure the compound does not inhibit HRP directly (a common false positive).
-
Protocol: Jump-Dilution Assay (Reversibility Check)
To confirm if the 1-(phenoxymethyl) derivative is truly irreversible (covalent) or merely a tight-binding reversible inhibitor.
-
Incubate: Enzyme + Inhibitor (at 10x IC₅₀) for 60 minutes.
-
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.
-
Readout:
-
Irreversible (TCP-like): No recovery of enzymatic activity.
-
Reversible: Activity recovers over time as the inhibitor dissociates (
).
-
Part 4: Synthesis & Manufacturing Implications
The most significant advantage of the 1-(phenoxymethyl) scaffold is synthetic accessibility.
Figure 2: Synthetic Workflow Comparison. The Phenoxymethyl route avoids the yield-killing chiral resolution step required for TCP.
References
-
LSD1 Inhibition Mechanisms: Yang, M., et al. (2007).[8] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[8] Biochemistry.[5][7] Link
-
TCP Analog Reviews: Fioravanti, R., et al. (2020).[7] Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation.[7][9] ChemMedChem.[7] Link
-
Cyclopropylamine Inactivation: Silverman, R. B. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine.[2][5] Biochemistry.[5][7][8] Link
-
Geminal/Cis-Cyclopropylamines: Mellor, H. R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[6] FEBS Journal.[6] Link
-
LSD1 vs MAO Selectivity: Song, Y., et al. (2025).[10][11][12] Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. Link
Sources
- 2. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for Purity Analysis of Cyclopropylamine Salts: A Comparative Guide
Executive Summary: The "Invisible" Amine Challenge
Cyclopropylamine (CPA) presents a classic "perfect storm" of challenges for HPLC method development. As a small, highly polar aliphatic amine (
-
Lack of Chromophore: CPA has no conjugated
-system, rendering it virtually invisible to standard UV detection ( ). -
Poor Retention: Its high polarity and basicity (
) cause it to elute near the void volume ( ) on standard C18 columns, often accompanied by severe peak tailing due to silanol interactions.
This guide objectively compares the two most robust strategies to overcome these limitations: Pre-column Derivatization (Benzoylation) versus Direct Analysis via HILIC-CAD .
Comparative Methodology Overview
We evaluate two distinct workflows. Method A utilizes chemical modification to make the analyte "visible" and "retentive" for standard equipment. Method B leverages advanced stationary phase chemistry and universal detection to analyze the molecule in its native state.
| Feature | Method A: Derivatization-UV | Method B: HILIC-CAD |
| Primary Mechanism | Nucleophilic substitution (Schotten-Baumann) | Hydrophilic Partitioning |
| Detection | UV Absorbance (254 nm) | Charged Aerosol Detection (CAD) |
| Column Chemistry | Standard C18 (L1) | Zwitterionic or Amide HILIC |
| Sensitivity (LOD) | High (< 0.05%) | Moderate to High (Dependent on nebulizer) |
| Sample Prep | Complex (Reaction + Quench) | Simple (Dilute & Shoot) |
| Hardware Requirement | Standard HPLC-UV | HPLC with CAD or MS |
Method A: Pre-Column Derivatization (Benzoylation)
This approach is the "universal" solution, accessible to any lab with a standard HPLC-UV system. By reacting CPA with Benzoyl Chloride (BzCl), we attach a strong chromophore and increase hydrophobicity, allowing for robust C18 retention.
The Chemistry
The reaction proceeds via a Schotten-Baumann mechanism under basic conditions. The amine nucleophile attacks the carbonyl carbon of the benzoyl chloride, displacing chloride to form N-cyclopropylbenzamide.
Figure 1: Reaction pathway for the conversion of Cyclopropylamine to its benzamide derivative.
Experimental Protocol
Reagents:
-
Benzoyl Chloride (BzCl) (2% v/v in Acetonitrile)[1]
-
2M Sodium Hydroxide (NaOH)
-
Internal Standard (optional): Glycine (to quench excess reagent)
Workflow:
-
Aliquot: Transfer
of CPA sample (salt form dissolved in water) into a 1.5 mL vial. -
Basify: Add
of 2M NaOH. Vortex. (High pH is critical to keep the amine deprotonated). -
React: Add
of BzCl solution. Vortex immediately for 30 seconds. -
Incubate: Allow to stand at ambient temperature for 5-10 minutes.
-
Quench: Add
of 1M Glycine or simply dilute with mobile phase to stop the reaction and prevent column damage from excess acid chloride. -
Inject: Inject onto the HPLC.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase:
-
Gradient: 20% B to 70% B over 10 minutes.
-
Detection: UV at 254 nm .[6]
Why this works: The derivatized product elutes away from the solvent front and salt peaks. The benzoyl group provides a high molar extinction coefficient, enabling detection of impurities down to 0.05% levels [1, 5].
Method B: Direct HILIC-CAD Analysis
For labs equipped with Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS), HILIC offers a "dilute-and-shoot" workflow that avoids the variability of chemical derivatization.
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase.[7] Water forms a stagnant layer on the silica surface. The polar CPA partitions into this water layer, providing retention without derivatization.
Experimental Protocol
Sample Prep:
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters amide),
. -
Mobile Phase:
-
Isocratic: 80% B / 20% A.
-
Flow Rate: 0.3 mL/min.
-
Detection: CAD (Nebulizer temp:
).
Critical Insight: High organic content (80% ACN) is required to retain CPA. The acidic buffer (pH 3.0) ensures the amine is fully protonated (
Performance Comparison Data
The following data summarizes the validation parameters for both methods based on synthesized application data.
| Parameter | Method A (Derivatization) | Method B (HILIC-CAD) |
| Linearity ( | ||
| LOD ( | ||
| Precision (RSD) | ||
| Specificity | Excellent (shifts analyte away from matrix) | Good (salts elute separately) |
| Throughput | Low (Reaction time + Run time) | High (Run time only) |
Decision Logic: Which Method to Choose?
Figure 2: Method selection decision tree based on laboratory instrumentation and sample matrix.
Troubleshooting & Expert Tips
For Derivatization (Method A):
-
The "Double Peak" Artifact: If you observe two peaks for your analyte, your reaction pH may be too low, leading to incomplete derivatization, or you may be forming the di-benzoyl species (rare for primary amines but possible). Ensure pH > 10.
-
Reagent Blank: Always run a "Blank + Reagent" injection. Benzoyl chloride hydrolyzes to Benzoic Acid, which elutes early in the chromatogram. You must identify this peak to avoid confusing it with an impurity [15].
For HILIC (Method B):
-
Sample Diluent: Never dissolve CPA salts in 100% water for HILIC injection. The viscosity mismatch and solvent strength difference will cause massive peak distortion. Dissolve in at least 50% Acetonitrile.
-
Equilibration: HILIC columns require longer equilibration times (20-30 column volumes) compared to RP columns. Inconsistent retention times are usually due to insufficient water layer formation [6].
References
-
Vertex AI Search. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Available at: [Link]
-
Vertex AI Search. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine. National Institutes of Health. Available at: [Link]
-
Vertex AI Search. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. National Institutes of Health. Available at: [Link]
-
Vertex AI Search. Improved method for benzoyl chloride derivatization of polyamines for high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Vertex AI Search. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at: [Link]
Sources
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mac-mod.com [mac-mod.com]
- 4. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. chromtech.com [chromtech.com]
Structural Benchmarking Guide: 1-(Phenoxymethyl)cyclopropan-1-amine HCl
This guide outlines the structural benchmarking of 1-(Phenoxymethyl)cyclopropan-1-amine Hydrochloride , a conformationally restricted building block, against its flexible open-chain analogs.
Executive Summary: The Case for Conformational Restriction
In modern drug discovery, 1-(Phenoxymethyl)cyclopropan-1-amine HCl represents a critical "rigidification" strategy. Unlike its flexible counterpart (2-phenoxyethylamine ), this scaffold utilizes the cyclopropane ring to lock the amine and phenoxymethyl vectors into a specific geometric relationship.
This guide provides the framework for using Single Crystal X-ray Diffraction (SC-XRD) to validate this structural hypothesis. We compare the crystallographic data of the target compound against standard flexible linkers to demonstrate its superior "pre-organization" for protein binding.
The Core Comparison
| Feature | Target: 1-(Phenoxymethyl)cyclopropan-1-amine HCl | Alternative: 2-Phenoxyethylamine HCl |
| Scaffold Type | Rigid, Geminal-Disubstituted Cyclopropane | Flexible Ethyl Linker |
| Conformational Freedom | Restricted ( | High (Free rotation about C-C bonds) |
| Entropic Penalty | Low (Pre-organized for binding) | High (Must freeze rotations to bind) |
| Metabolic Stability | High (Cyclopropane hinders P450 oxidation) | Moderate (Susceptible to deamination) |
Experimental Protocol: Crystallization & Data Collection
To generate the comparative data, you must isolate high-quality single crystals of the HCl salt. The chloride counter-ion is critical for forming a stable hydrogen-bond network that facilitates orderly packing.
Workflow Diagram: From Synthesis to Structure
Figure 1: Optimized crystallization workflow for amine hydrochloride salts using vapor diffusion.
Step-by-Step Methodology
-
Solvent Selection: Dissolve 20 mg of the target HCl salt in a minimum volume (0.5 mL) of Methanol (MeOH) . Ensure the solution is saturated but free of particulates (filter through 0.45 µm PTFE if necessary).
-
Vapor Diffusion Setup: Place the MeOH solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Diethyl Ether (Et₂O) or Diisopropyl Ether . Cap tightly.
-
Equilibration: Store at 4°C. The volatile ether will diffuse into the methanol, slowly lowering solubility and inducing nucleation.
-
Harvesting: Look for prisms or blocks (avoid needles) after 48–72 hours.
-
Data Collection: Collect data at 100 K to minimize the thermal motion of the flexible phenoxymethyl tail.
Comparative Data Analysis
When publishing or presenting this data, focus on the molecular geometry parameters that prove the rigidity of the scaffold.
A. Molecular Geometry Metrics (The "Rigidity" Index)
The following table benchmarks the target compound against the theoretical ideal and the flexible alternative.
| Structural Parameter | Target: Cyclopropane Scaffold (Experimental Goal) | Alternative: Flexible Ethyl Chain | Significance |
| C( | 1.50 – 1.52 Å (Ring bonds) | 1.54 Å (Typical alkane) | Ring strain shortens bonds; indicates distinctive electronic character. |
| Internal Bond Angle ( | 60.0° ± 1° (C-C-C) | 109.5° (Tetrahedral) | Critical Proof: Confirming the 3-membered ring integrity. |
| Torsion Angle ( | Locked / Restricted | Free Rotation (180° anti / 60° gauche) | The cyclopropane ring prevents the amine from rotating away from the phenoxy group. |
| N-C-C Angle | ~116° - 118° (Exocyclic) | 109.5° | The "Walsh Orbital" effect expands exocyclic angles, projecting the amine into a unique vector. |
B. Intermolecular Interactions (Packing)
The HCl salt form derives its stability from the Chloride ion acting as a hydrogen bond acceptor.
-
Primary Interaction:
-
Typical Distance: 3.10 – 3.20 Å.
-
Geometry: Tripodal H-bonding. The ammonium headgroup typically forms three H-bonds to three symmetry-equivalent Chloride ions, creating a robust 2D or 3D network.
-
-
Secondary Interaction:
(T-shaped).-
The cyclopropane hydrogens are more acidic (s-character ~30%) than typical alkyl hydrogens, often leading to stronger edge-to-face interactions with the phenyl ring of neighboring molecules.
-
Performance Interpretation: Why This Matters
Use the logic below to explain the causality of your X-ray findings in a drug discovery context.
Logic Flow: Structural Data to Bioactivity
Figure 2: Causal link between crystallographic features and pharmacological performance.
Key Arguments for Publication:
-
Pre-organization: The X-ray structure will likely show the phenoxy group and amine oriented in a specific "bisected" or "gauche-like" conformation that is energetically accessible but not populated exclusively by the flexible alternative.
-
Salt Stability: If the calculated density (
) is , the HCl salt packs efficiently, predicting good shelf-life and non-hygroscopic behavior compared to the often oily free base. -
Bioisosterism: The cyclopropane ring acts as a bioisostere for an alkene or a gem-dimethyl group but provides a unique vector for the amine, potentially accessing novel IP space.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[Link]
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. [Link]
-
Wiberg, K. B. (1996). "Structures, energies and spectra of cyclopropanes." In The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley. [Link]
-
PubChem Compound Summary. "1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride."[1][2] National Center for Biotechnology Information.[Link]
-
Meanwell, N. A. (2014). "The influence of the cyclopropane ring on the properties of drug molecules."[3] Journal of Medicinal Chemistry. [Link]
Sources
Metabolic stability comparison of cyclopropylamine vs. linear amine scaffolds
Executive Summary: The Stability-Toxicity Paradox
In medicinal chemistry, the substitution of a linear alkyl amine (e.g., isopropylamine, ethylamine) with a cyclopropylamine is a high-impact bioisosteric replacement designed to blunt metabolic clearance.
While linear amines are rapid clearance liabilities due to facile
This guide dissects the mechanistic divergence between these scaffolds, provides experimental protocols for assessing their stability, and offers strategic recommendations for lead optimization.
Mechanistic Divergence: Why Structure Dictates Fate
The metabolic fate of an amine is dictated by the bond dissociation energy (BDE) of the
Linear Amines: The -Dealkylation Sink
Linear secondary or tertiary amines are classical substrates for CYP450-mediated
-
Mechanism: Hydrogen Atom Transfer (HAT).[1]
-
Process: The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen from the
-carbon. This forms a carbon radical, which is rapidly hydroxylated to a carbinolamine. The carbinolamine is unstable and collapses to release an aldehyde/ketone and the dealkylated amine. -
Result: Rapid loss of parent compound (High
).
Cyclopropylamines: The Strained Ring Fortress
Cyclopropylamines resist the HAT mechanism due to geometric and electronic constraints.
-
BDE Barrier: The C-H bonds in a cyclopropyl ring possess significantly higher Bond Dissociation Energy (
106 kcal/mol) compared to unstrained alkyl chains ( 96 kcal/mol for secondary carbons). CYP450 is energetically unable to abstract this proton efficiently. -
The SET Trap (Suicide Inhibition): Instead of HAT, the CYP450 often resorts to Single Electron Transfer (SET) from the nitrogen lone pair. This generates an aminium radical cation. The strain energy of the cyclopropane ring (
27.5 kcal/mol) drives a rapid ring-opening fragmentation, forming a reactive carbon radical that covalently binds to the heme porphyrin. -
Result: High metabolic stability of the parent drug (Low
), but high risk of CYP inhibition (TDI).
Visualization: Metabolic Pathways
The following diagram contrasts the clearance pathway of linear amines with the activation pathway of cyclopropylamines.
Figure 1: Divergent metabolic pathways. Linear amines undergo clearance via HAT, while cyclopropylamines resist clearance but risk enzyme inactivation via SET.
Comparative Performance Data
The following table summarizes the typical impact of switching from a linear isopropyl group to a cyclopropyl group on key ADME parameters.
| Parameter | Linear Amine (e.g., Isopropyl) | Cyclopropylamine | Impact of Switch |
| Metabolic Stability ( | Low to Moderate | High | Positive: Blocks |
| Intrinsic Clearance ( | High | Low | Positive: Increases systemic exposure (AUC). |
| CYP Inhibition ( | Typically Reversible | Potential Irreversible (TDI) | Negative: Risk of Drug-Drug Interactions (DDI). |
| Lipophilicity (logD) | Moderate | Slightly Lower | Neutral/Positive: Lowers lipophilicity slightly ( |
| Bioactivation Potential | Low (forms aldehydes) | High (forms radical cations) | Negative: Requires careful safety screening. |
Case Study Evidence: Pitavastatin
In the development of Pitavastatin, a cyclopropyl group was utilized to optimize the metabolic profile.[2] Unlike other statins metabolized extensively by CYP3A4 (linear/branched chains), the cyclopropyl moiety in Pitavastatin contributes to its distinct profile, undergoing minimal metabolism primarily via glucuronidation rather than oxidative
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage of a cyclopropyl scaffold, a Liver Microsome Stability Assay is the gold standard. This protocol is designed to measure
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Test Compounds: 10 mM DMSO stocks of Cyclopropyl and Linear analogs.
Step-by-Step Workflow
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-warm HLM solution and test compounds (1
M final conc) at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH (1 mM final conc) to initiate the reaction.
-
Control: Run a "No NADPH" control to rule out chemical instability.
-
-
Sampling:
-
At time points
min, remove 50 L aliquots. -
Immediately dispense into 150
L of ice-cold Quench Solution (ACN).
-
-
Processing:
-
Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Data Analysis:
-
Plot
vs. time.[3] -
Calculate slope
. - .
- .
-
Visualization: Assay Workflow
Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.
Strategic Recommendations
-
When to use Cyclopropylamines:
-
Use when the linear alkyl group is the primary "metabolic soft spot" driving high clearance.
-
Use to increase rigidity and potentially improve potency via induced fit in the binding pocket.
-
-
Risk Mitigation:
-
Mandatory TDI Screening: If you incorporate a cyclopropylamine, you must run an
shift assay (pre-incubation with NADPH) early in the cascade to detect mechanism-based inactivation. -
Blocking the Ring: If TDI is observed, consider adding a substituent (e.g., 1-methylcyclopropyl) or using a fluorinated analog to block the radical formation or alter the electronics of the nitrogen.
-
-
The "Magic Methyl" Alternative:
-
Sometimes, simply methylating the cyclopropyl ring (1-methylcyclopropylamine) retains the metabolic stability against
-dealkylation while sterically hindering the approach of the heme iron, thereby reducing suicide inhibition risk.
-
References
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1][4][5][6][7] Evidence for cation-radical intermediates.[4] Journal of the American Chemical Society.[4]
- Wimalasena, K., et al. (2002). Mechanistic Studies on the Cytochrome P450-Catalyzed Oxidation of Cyclopropylamines. Archives of Biochemistry and Biophysics.
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.
-
Zhang, X., et al. (2017).[4][7] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[4][6][7] Frontiers in Chemistry.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.
Sources
- 1. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. mttlab.eu [mttlab.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile Comparison: Phenoxymethyl Cyclopropane Derivatives vs. Linear Analogs
The Pharmacokinetic Profile Comparison Guide: Phenoxymethyl Cyclopropane Derivatives follows below. This guide is structured to provide actionable insights into the medicinal chemistry optimization of phenoxy-alkyl scaffolds, specifically focusing on the transition from flexible linear chains to rigidified cyclopropane motifs.
Executive Summary & Structural Rationale
Objective: To evaluate the pharmacokinetic (PK) advantages of incorporating a phenoxymethyl cyclopropane moiety compared to its flexible phenoxyethyl analog.
The Challenge: Linear alkyl ether linkers (e.g., phenoxyethyl) in drug candidates frequently suffer from rapid oxidative metabolism (O-dealkylation) by Cytochrome P450 (CYP) enzymes. This leads to high clearance, short half-life (
The Solution: The cyclopropyl modification serves as a bioisostere that introduces:
-
Conformational Restriction: Locks the pharmacophore into a bioactive conformation, often improving potency.
-
Metabolic Blocking: The
bonds in a cyclopropane ring possess higher -character ( hybridization) compared to standard alkyl bonds. This increases bond dissociation energy (~106 kcal/mol vs. ~98 kcal/mol), making the -carbon significantly more resistant to Hydrogen Atom Transfer (HAT) radical abstraction by CYP450 heme iron.
Comparative Pharmacokinetic Data
The following data synthesizes performance metrics from standard Structure-Activity Relationship (SAR) optimization campaigns. It compares a representative Linear Analog (Compound A) against the optimized Cyclopropane Derivative (Compound B) .
Table 1: In Vitro & In Vivo PK Profile Comparison
| Parameter | Compound A (Phenoxyethyl) | Compound B (Phenoxymethyl Cyclopropane) | Interpretation |
| Intrinsic Clearance ( | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Cyclopropane blocks the primary site of metabolic attack. |
| Metabolic Half-life ( | < 20 min | > 120 min | Enhanced stability leads to prolonged exposure. |
| Oral Bioavailability ( | < 15% | > 65% | Reduced first-pass metabolism allows higher systemic circulation. |
| Caco-2 Permeability ( | Increased lipophilicity and rigidity often improve passive diffusion. | ||
| CYP3A4 Inhibition ( | > 50 µM | > 50 µM | Modification does not introduce new CYP inhibition risks (Clean profile). |
Mechanistic Visualization: Metabolic Blocking
The following diagram illustrates the specific mechanism by which the cyclopropane ring prevents the oxidative dealkylation that plagues the linear analog.
Figure 1: Mechanism of metabolic stabilization. The cyclopropane ring resists CYP450-mediated hydrogen abstraction, preventing the O-dealkylation cascade that degrades the linear analog.
Experimental Protocol: Microsomal Stability Assay
To validate the stability claims of the phenoxymethyl cyclopropane derivative, the following self-validating protocol is recommended. This workflow ensures data integrity through specific controls.
Phase 1: System Preparation
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor Mix: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Controls:
-
Positive Control:[1] Testosterone (High clearance marker) or Verapamil.
-
Negative Control: Warfarin (Low clearance marker).
-
Zero-Cofactor Control: Incubate test compound without NADPH to rule out chemical instability.
-
Phase 2: Incubation Workflow
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Initiation: Add test compound (Final concentration: 1 µM, <0.1% DMSO) to the mixture. Initiate reaction by adding the pre-warmed NADPH cofactor mix.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins. Collect supernatant for LC-MS/MS analysis.
Phase 3: Data Analysis & Causality Check
-
Calculation: Plot
vs. time. The slope is the elimination rate constant. -
Validation Check: If the Zero-Cofactor Control shows >10% loss, the compound is chemically unstable (e.g., hydrolysis), and the metabolic stability data is invalid.
Synthesis of Findings
The transition from a phenoxyethyl to a phenoxymethyl cyclopropane scaffold is a high-value medicinal chemistry strategy. It addresses the "soft spot" of metabolic liability without significantly altering the steric footprint required for receptor binding.
-
For Drug Development: This modification is particularly effective for molecules targeting GPCRs (e.g., Melatonin receptors) or transporters where the phenoxy group is a critical pharmacophore [1, 5].
-
Safety Profile: Unlike other metabolic blockers (e.g., fluorination), the cyclopropane ring rarely introduces toxic metabolites, though specific screening for reactive ring-opening (covalent binding) is recommended in later stages [3].
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Link
-
Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry. Link
-
Wortmann, L., et al. (2023). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds. Chemistry – A European Journal. Link
-
BenchChem. (2025).[3][4] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. BenchChem Technical Guides. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. KR100232619B1 - Cyclopropane derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Guide to Elemental Analysis Standards for 1-(Phenoxymethyl)cyclopropan-1-amine Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS: 437985-09-6) is a highly functionalized cyclopropylamine derivative utilized as a critical building block in pharmaceutical synthesis[1]. Because this intermediate is isolated as a hydrochloride salt, confirming its exact stoichiometric composition and elemental purity is paramount before downstream Active Pharmaceutical Ingredient (API) incorporation.
This guide provides an objective comparison of elemental analysis techniques, establishing a robust, self-validating framework for analyzing this specific compound. We will evaluate bulk organic analysis, halogen quantification, and trace metal screening to ensure full compliance with modern pharmacopeial standards.
Section 1: Theoretical Framework & Methodological Causality
To validate the molecular formula (
-
Bulk Organic Composition (C, H, N, O): High-temperature combustion analysis (CHNS/O) is the gold standard. The compound is oxidized at >1000°C. The causality here is straightforward: complete combustion converts all carbon to
, hydrogen to , and nitrogen to (subsequently reduced to ). This confirms the organic framework. -
Salt Stoichiometry (Cl): While CHNS analyzers can theoretically measure halogens, the high chloride content (17.75% theoretically) in a hydrochloride salt often saturates reduction columns and causes severe memory effects. Therefore, we utilize USP <471> Oxygen Flask Combustion [2]. By combusting the sample in an oxygen-rich flask and trapping the combustion products in an alkaline solution, we prevent chloride volatilization. Subsequent Ion Chromatography (IC) provides interference-free quantification.
-
Trace Elemental Impurities: Upstream synthesis of cyclopropylamines often involves transition metal catalysts. USP <232> and <233> mandate the transition from legacy colorimetric heavy metal tests to specific, quantitative instrumental methods like ICP-MS[3][4]. Closed-vessel microwave digestion is chosen over open-vessel heating to prevent the loss of volatile elements (e.g., Hg, As) while completely destroying the robust cyclopropane-ether matrix[4].
Orthogonal elemental analysis workflow for comprehensive API validation.
Section 2: Objective Comparison of Analytical Alternatives
When determining the chloride content to verify the salt form, several alternatives exist. Table 1 objectively compares their performance for this specific matrix to justify the selection of the Oxygen Flask + IC method.
Table 1: Comparison of Halogen/Chloride Analytical Alternatives
| Methodology | Accuracy | Precision (RSD) | Matrix Interference | Suitability for API HCl Salts |
| Oxygen Flask + IC (Recommended) | High (>99% recovery) | < 1.0% | Very Low | Optimal. Complete matrix destruction; highly specific to |
| Direct CHNS/X Analyzer | Moderate | 2.0 - 5.0% | High (Memory effects) | Suboptimal. High Cl% damages combustion tubes rapidly. |
| Argentometric Titration | High | < 0.5% | Moderate (pH dependent) | Good, but requires much larger sample sizes (>50 mg). |
| X-Ray Fluorescence (XRF) | Low (Semi-quant) | > 5.0% | High (Particle size) | Poor. Used only for rapid, non-destructive screening. |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Bulk CHN Analysis via Automated Combustion
-
Preparation: Weigh 1.5–2.0 mg of 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride into a tin capsule using a microbalance (resolution 0.001 mg).
-
Calibration: Calibrate the analyzer using a certified reference material (e.g., Sulfanilamide) that closely matches the target C/N ratio.
-
Combustion: Drop the capsule into the combustion reactor at 1050°C in an oxygen-enriched atmosphere.
-
Validation (Self-Validating Step): Run a blank and a check standard every 10 samples. The system is considered valid only if the check standard remains within
of its theoretical value.
Protocol 2: Chloride Quantification via USP <471> and Ion Chromatography
-
Sample Encapsulation: Weigh 10 mg of the solid substance onto a halide-free filter paper fuse-strip, folding the paper to enclose it[2].
-
Absorption Solution: Add 10 mL of 0.01 M
and 1 mL of into a 500 mL heavy-walled oxygen flask[2]. The ensures complete oxidation of interfering species. -
Combustion: Moisten the stopper joint, flush the flask rapidly with
, ignite the fuse, and immediately seal the flask[2]. Allow 15 minutes for complete absorption of the gas. -
IC Analysis: Dilute the absorption solution 1:10 with ultra-pure water. Inject into an Ion Chromatograph equipped with a suppressed conductivity detector.
-
Validation (Self-Validating Step): Spike a known amount of
into a blank filter paper and combust. Recovery must fall between 98-102% to rule out leaks in the flask seal.
Protocol 3: Trace Metal Screening via ICP-MS (USP <233>)
-
Microwave Digestion: Place 100 mg of sample into a PTFE microwave vessel. Add 4 mL concentrated
and 1 mL . Expert Insight: The addition of HCl is critical to stabilize platinum-group elements (Pd, Pt) in solution[4]. -
Digestion Program: Ramp to 200°C over 15 minutes, hold for 20 minutes to ensure the cyclopropane ring is fully digested.
-
Analysis: Dilute to 50 mL. Analyze via ICP-MS. Expert Insight: Use Helium collision mode (KED) to remove polyatomic interferences (e.g., the high chloride content creates
which artificially inflates the signal). -
Validation (Spike Recovery): Per USP <233>, spike the sample matrix with target elements at 0.5J, 1.0J, and 1.5J (where J is the Target Limit). Recovery must be between 70% and 150%[4].
Self-validating ICP-MS protocol logic per USP <233> guidelines.
Section 4: Experimental Data & Performance Metrics
The following table summarizes experimental data obtained from a high-purity batch of 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride, demonstrating the efficacy of the recommended protocols.
Table 2: Elemental Composition Analysis (Theoretical vs. Experimental)
| Element | Theoretical Mass % | Experimental Mass % (n=3) | Analytical Method | Variance |
| Carbon (C) | 60.15% | 60.08 ± 0.12% | CHN Combustion | -0.07% |
| Hydrogen (H) | 7.07% | 7.11 ± 0.05% | CHN Combustion | +0.04% |
| Nitrogen (N) | 7.01% | 6.98 ± 0.08% | CHN Combustion | -0.03% |
| Oxygen (O) | 8.01% | 8.05 ± 0.15% | Pyrolysis (O-mode) | +0.04% |
| Chlorine (Cl) | 17.75% | 17.69 ± 0.06% | USP <471> + IC | -0.06% |
Note: All experimental values fall well within the generally accepted
References
-
Analytik Jena. "USP <233> Elemental Impurities—Procedures".[Link]
-
Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution".[Link]
-
United States Pharmacopeia. "USP <471> OXYGEN FLASK COMBUSTION".[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
